sAJM589
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzo[a]phenazin-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O/c19-15-9-14-16(11-6-2-1-5-10(11)15)18-13-8-4-3-7-12(13)17-14/h1-9,19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZBDRAAGHRCRKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=NC4=CC=CC=C4N=C23)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
sAJM589: A Potent Inhibitor of Myc-Driven Cancers
An In-depth Technical Guide on the IC50, Mechanism of Action, and Experimental Evaluation of sAJM589 in Cancer Cells
This technical guide provides a comprehensive overview of the small molecule inhibitor this compound, with a specific focus on its half-maximal inhibitory concentration (IC50) in various cancer cell lines. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting the Myc oncoprotein. This document details the mechanism of action of this compound, presents its quantitative efficacy in tabular format, outlines the experimental protocols for its evaluation, and provides visual representations of its signaling pathway and experimental workflows.
Introduction to this compound and its Target: The Myc Oncoprotein
The Myc proto-oncogene is a critical transcription factor that plays a central role in regulating cellular proliferation, growth, differentiation, and apoptosis.[1] Its dysregulation and overexpression are hallmarks of a majority of human cancers, including lymphomas, neuroblastomas, and various carcinomas.[1] Myc exerts its oncogenic functions by forming a heterodimer with its partner protein, Max (Myc Associated factor X), which then binds to E-box DNA sequences to activate the transcription of target genes.[1] The formation of the Myc-Max heterodimer is essential for Myc's transcriptional activity and, consequently, for its role in driving cancer.[1]
This compound is a novel small molecule inhibitor that was identified through a protein-fragment complementation assay (PCA)-based high-throughput screen.[2] It is designed to directly target and disrupt the protein-protein interaction between Myc and Max, representing a promising therapeutic strategy against Myc-dependent cancers.[1][2]
Quantitative Efficacy of this compound (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. For this compound, its IC50 has been determined in various contexts, including its direct biochemical disruption of the Myc-Max interaction and its effect on the proliferation of cancer cell lines.
Table 1: IC50 Values of this compound in Biochemical and Cellular Assays
| Assay Type | Target/Cell Line | IC50 Value (µM) | Reference |
| Biochemical Assay | Myc-Max Heterodimer Disruption | 1.8 ± 0.03 | [2][3] |
| Cell Proliferation Assay | P493-6 (Burkitt Lymphoma) | 1.9 ± 0.06 | [1][4] |
| Cell Proliferation Assay | P493-6 (Burkitt Lymphoma, Myc-off)¹ | > 20 | [1][4] |
| Cell Proliferation Assay | Ramos (Burkitt's Lymphoma) | 0.9 | [5] |
| Cell Proliferation Assay | HL-60 (Acute Myeloid Leukemia) | 1.2 | [5] |
| Cell Proliferation Assay | KG1a (Acute Myeloid Leukemia) | 0.8 | [5] |
¹In the P493-6 cell line with Myc expression turned off (in the presence of tetracycline), demonstrating the selectivity of this compound for Myc-dependent cells.[1][4]
Mechanism of Action of this compound
This compound functions by potently and selectively disrupting the heterodimerization of Myc and Max.[1][3] This disruption prevents the Myc-Max complex from binding to the E-box sequences in the promoter regions of Myc target genes, thereby inhibiting their transcription.[2] Furthermore, the disruption of the Myc-Max interaction by this compound has been shown to reduce the levels of Myc protein, potentially by promoting its ubiquitination and subsequent degradation.[1][2]
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound in cancer cells.
Experimental Protocols
The determination of the IC50 of this compound and the elucidation of its mechanism of action involve several key experimental protocols.
Cell Proliferation Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability and proliferation, which is a common way to determine the IC50 of a compound against cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow MTT to purple formazan crystals.[6] The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Cancer cells (e.g., P493-6, Ramos, HL-60, KG1a) are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: A serial dilution of this compound is prepared in the appropriate cell culture medium. The existing medium is removed from the wells and replaced with the medium containing different concentrations of this compound. Control wells receive medium with the vehicle (e.g., DMSO) only.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the compound to affect cell proliferation.
-
MTT Addition: After incubation, an MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are converted to percentage of cell viability relative to the vehicle-treated control. The IC50 value is then calculated by fitting the dose-response curve to a four-parameter logistic equation.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to study protein-protein interactions and can verify the disruption of the Myc-Max interaction by this compound.
Protocol:
-
Cell Lysis: Cells treated with this compound or a vehicle control are lysed to release cellular proteins.
-
Immunoprecipitation: An antibody specific to one of the proteins of interest (e.g., anti-Max) is added to the cell lysate and incubated to form an antibody-protein complex.
-
Complex Pull-down: Protein A/G-agarose beads are added to the lysate to bind to the antibody-protein complex, allowing for its precipitation.
-
Washing: The precipitated complexes are washed to remove non-specifically bound proteins.
-
Elution and Western Blotting: The bound proteins are eluted from the beads and separated by SDS-PAGE, followed by transfer to a membrane for Western blotting with an antibody against the other protein of interest (e.g., anti-Myc) to detect the co-precipitated protein.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound.
Conclusion
This compound is a potent and selective inhibitor of the Myc-Max oncoprotein complex. With IC50 values in the low micromolar to sub-micromolar range across various Myc-dependent cancer cell lines, it demonstrates significant anti-proliferative activity.[5] The detailed experimental protocols and workflows provided in this guide offer a framework for the continued investigation and evaluation of this compound and other potential Myc inhibitors. The disruption of the Myc-Max interaction remains a highly attractive strategy for cancer therapy, and this compound represents a valuable chemical probe and a potential lead compound for the development of novel anti-cancer drugs.[2]
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Targeted Disruption of Myc-Max Oncoprotein Complex by a Small Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Therapeutic Inhibition of Myc in Cancer. Structural Bases and Computer-Aided Drug Discovery Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
sAJM589: A Small Molecule Disruptor of the Myc-Max Heterodimerization Interface
An In-Depth Technical Guide for Researchers and Drug Development Professionals
This document provides a comprehensive technical overview of sAJM589, a small molecule inhibitor that targets the oncogenic transcription factor Myc. Dysregulation of Myc is a hallmark of over 70% of human cancers, making it a high-value, albeit challenging, therapeutic target.[1][2] Myc exerts its transcriptional control by forming a heterodimer with its obligate partner, Max.[2][3] This dimerization is essential for binding to E-box DNA sequences and activating a cascade of genes involved in cell proliferation, growth, and metabolism.[2][4] this compound represents a promising strategy to therapeutically target Myc by directly interfering with this critical protein-protein interaction.
Core Mechanism of Action
This compound functions by directly binding to the Myc protein and disrupting its heterodimerization with Max.[1][2] Unlike indirect approaches that target upstream regulators, this compound acts on the core Myc-Max oncoprotein complex.
-
Direct Binding: Biolayer interferometry studies have demonstrated that this compound directly binds to the Leucine Zipper (LZ) region of the Myc protein.[1][5]
-
Disruption of Dimerization: By engaging the LZ domain, this compound effectively prevents the formation of the functional Myc-Max heterodimer. This has been confirmed in multiple cell-based assays, including co-immunoprecipitation and protein-fragment complementation assays (PCA).[1]
-
Inhibition of DNA Binding: The formation of the Myc-Max heterodimer is a prerequisite for DNA binding.[4] Electrophoretic mobility shift assays (EMSA) have shown that this compound treatment leads to a dose-dependent inhibition of the Myc-Max complex binding to its cognate E-box DNA sequences.[1]
-
Promotion of Myc Degradation: Disruption of the Myc-Max interaction by this compound exposes the Myc C-terminal region, making it susceptible to ubiquitination and subsequent proteasomal degradation.[2][3][6] This leads to a reduction in total Myc protein levels within the cell, without affecting MYC or MAX mRNA levels.[1][5][6]
Quantitative Data Summary
The efficacy of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize the key inhibitory concentrations (IC50).
Table 1: Biochemical Activity of this compound
| Parameter | Assay | Value (µM) | Reference |
| IC50 | Myc-Max Heterodimer Disruption | 1.8 ± 0.03 | [2][6][7] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Condition | Value (IC50 in µM) | Reference |
| P493-6 | Cellular Proliferation | Myc-ON | 1.9 ± 0.06 | [1][2] |
| P493-6 | Cellular Proliferation | Myc-OFF (Tetracycline treated) | > 20 | [1][2] |
Signaling Pathway and Mechanism Visualization
The following diagrams illustrate the Myc-Max signaling axis and the mechanism of action for this compound.
Caption: The Myc-Max signaling pathway leading to cell proliferation.
Caption: Mechanism of this compound in disrupting Myc-Max dimerization.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are representative protocols for key experiments used to characterize this compound.
This protocol describes the immunoprecipitation of a target protein ("bait") to pull down its binding partners ("prey").
-
Cell Culture and Treatment:
-
Culture P493-6 cells in appropriate media to a density of approximately 1x10^6 cells/mL.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) or a DMSO vehicle control for 16 hours.[1]
-
-
Cell Lysis:
-
Harvest cells by centrifugation and wash once with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C on a rotator.
-
Centrifuge and transfer the supernatant to a new tube.
-
Add an anti-Myc antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against Myc (to confirm successful pulldown) and Max (to assess co-immunoprecipitation).
-
Incubate with appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate. A decrease in the Max signal in this compound-treated samples indicates disruption of the interaction.
-
Caption: A generalized workflow for a co-immunoprecipitation experiment.
BLI is a label-free technology for measuring real-time biomolecular interactions.
-
Protein Immobilization:
-
Immobilize biotinylated Myc protein (e.g., amino acids 403-437, covering the LZ domain) onto streptavidin-coated biosensors according to the manufacturer's protocol (e.g., ForteBio Octet).[1]
-
-
Assay Setup:
-
Prepare a serial dilution of this compound in a suitable assay buffer (e.g., PBS with 0.1% BSA and 0.02% Tween-20). Include a buffer-only control.
-
Hydrate the biosensors in the assay buffer.
-
-
Binding Measurement:
-
Establish a stable baseline by dipping the sensors into wells containing only assay buffer.
-
Move the sensors to wells containing the different concentrations of this compound to measure the association phase in real-time.
-
Transfer the sensors back to the buffer-only wells to measure the dissociation phase.
-
-
Data Analysis:
-
Process the raw sensorgram data by subtracting the reference sensor data (a sensor with no immobilized protein or exposed to buffer only).
-
Fit the processed curves to a suitable binding model (e.g., 1:1 binding) to determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants. A dose-responsive increase in the binding signal indicates a direct interaction.[1]
-
Downstream Cellular Effects and Preclinical Evidence
The disruption of the Myc-Max complex by this compound translates into significant anti-cancer effects in Myc-dependent cell lines.
-
Transcriptional Reprogramming: Genome-wide transcriptome analysis has revealed that treatment with this compound induces gene expression profiles that are highly similar to those observed upon genetic depletion of Myc.[6] This confirms that the compound's effects are on-target.
-
Selective Anti-Proliferative Activity: this compound selectively inhibits the proliferation of cancer cells with high Myc dependency. For instance, in the P493-6 Burkitt lymphoma cell model, the compound is potent when Myc is active but shows minimal effect when Myc expression is repressed.[1][2] It also suppresses the growth of other Myc-dependent cancer cell lines and inhibits the anchorage-independent growth of Raji cells.[2][6]
While initial studies have laid a strong foundation, the rapid in vivo clearance of many small molecule Myc inhibitors has been a challenge for clinical translation.[1] Further medicinal chemistry efforts and preclinical in vivo studies are necessary to optimize the pharmacokinetic properties of this compound or related analogs for potential therapeutic development.
References
- 1. researchgate.net [researchgate.net]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Therapeutic Inhibition of Myc in Cancer. Structural Bases and Computer-Aided Drug Discovery Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Pyrazolopyridinone-Based MYC Inhibitor That Selectively Engages Intracellular c-MYC and Disrupts MYC-MAX Heterodimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeted Disruption of Myc-Max Oncoprotein Complex by a Small Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
The Role of sAJM589 in Inducing Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the small molecule sAJM589 and its role in inducing apoptosis, primarily through the inhibition of the c-Myc oncoprotein. The information presented herein is a synthesis of currently available preclinical data, intended to inform researchers and professionals in the field of oncology drug development.
Core Mechanism of Action: Targeting the Myc-Max Heterodimer
This compound is a novel small molecule inhibitor that directly targets the protein-protein interaction between c-Myc and its obligate partner, Max.[1][2] The c-Myc oncoprotein is a transcription factor that is dysregulated in a majority of human cancers, playing a critical role in cell proliferation, differentiation, and apoptosis.[2][3] For its transcriptional activity, c-Myc must form a heterodimer with Max.[2] this compound potently disrupts this Myc-Max heterodimer, thereby inhibiting the transcription of Myc target genes.[1] This disruption leads to a reduction in Myc protein levels, likely by promoting its ubiquitination and subsequent degradation.[1][2]
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data reported for this compound in preclinical studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/System | Reference |
| Myc-Max Disruption IC50 | 1.8 ± 0.03 µM | Biochemical Assay | [1] |
| Cell Proliferation IC50 | 1.9 ± 0.06 µM | P493-6 (Burkitt lymphoma) | [2] |
| >20 µM | P493-6 (with tetracycline, Myc-off) | [2] | |
| 0.9 µM | Ramos (Burkitt's lymphoma) | [3] | |
| 1.2 µM | HL-60 (Acute myeloid leukemia) | [3] | |
| 0.8 µM | KG1a (Acute myeloid leukemia) | [3] |
Signaling Pathway of this compound-Induced Apoptosis
The induction of apoptosis by this compound is a direct consequence of its ability to inhibit c-Myc. Overexpression of c-Myc can sensitize cells to apoptotic stimuli through the release of mitochondrial cytochrome c.[4] By disrupting the Myc-Max complex, this compound effectively downregulates Myc's anti-apoptotic and proliferative signaling, tipping the cellular balance towards programmed cell death. The intrinsic apoptosis pathway is a key mechanism implicated in this process.[5]
Caption: this compound disrupts the c-Myc/Max heterodimer, leading to apoptosis.
Experimental Protocols
The following are representative protocols for key experiments used to characterize the apoptotic effects of this compound.
Annexin V/Propidium Iodide Apoptosis Assay by Flow Cytometry
This assay quantitatively determines the percentage of cells undergoing apoptosis and necrosis following treatment with this compound.[6][7][8]
Materials:
-
This compound
-
Cancer cell line of interest (e.g., P493-6, Ramos, HL-60)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24, 48, 72 hours).
-
Cell Harvesting:
-
Suspension cells: Transfer cells to centrifuge tubes.
-
Adherent cells: Aspirate the medium, wash with PBS, and detach cells using Trypsin-EDTA. Neutralize trypsin with complete medium and transfer to centrifuge tubes.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Aspirate the supernatant and wash the cell pellet with cold PBS. Repeat this step.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Western Blot for Apoptosis-Related Proteins
This method is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.
Materials:
-
Treated cell lysates
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-c-Myc, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of cell lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like GAPDH.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the apoptotic effects of this compound.
Caption: A generalized workflow for studying this compound-induced apoptosis.
Conclusion
This compound represents a promising therapeutic strategy for Myc-dependent cancers. Its ability to disrupt the essential Myc-Max interaction leads to the downregulation of Myc's transcriptional program, resulting in decreased cell proliferation and the induction of apoptosis. The data summarized in this guide, along with the provided experimental protocols, offer a framework for the continued investigation and development of this compound and other Myc inhibitors as potential cancer therapeutics. Further research is warranted to fully elucidate the apoptotic signaling pathways engaged by this compound and to evaluate its efficacy in more complex preclinical models.
References
- 1. Targeted Disruption of Myc-Max Oncoprotein Complex by a Small Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Therapeutic Inhibition of Myc in Cancer. Structural Bases and Computer-Aided Drug Discovery Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. c-Myc-induced sensitization to apoptosis is mediated through cytochrome c release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 8. Quantitation of Apoptosis and Necrosis by Annexin V Binding, Propidium Iodide Uptake, and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The MYC Inhibitor sAJM589: A Technical Guide to its Impact on Cell Cycle Progression
For Researchers, Scientists, and Drug Development Professionals
Abstract
The proto-oncogene MYC is a master regulator of cell proliferation, and its dysregulation is a hallmark of a vast number of human cancers. As a transcription factor, MYC orchestrates a complex gene expression program that drives cell cycle entry and progression. Consequently, the development of direct MYC inhibitors has been a long-standing goal in oncology. This technical guide focuses on sAJM589, a small molecule inhibitor designed to disrupt the critical interaction between MYC and its obligate binding partner, MAX. By preventing MYC-MAX heterodimerization, this compound effectively abrogates MYC's transcriptional activity, leading to a downstream impact on cell cycle progression and a potent anti-proliferative effect in MYC-dependent cancer cells. This document provides a comprehensive overview of the mechanism of action of this compound, its effects on cell cycle dynamics, and detailed protocols for key experimental assays relevant to its study.
Introduction to this compound
This compound is a novel small molecule identified through high-throughput screening for its ability to inhibit the protein-protein interaction between the basic helix-loop-helix leucine zipper (bHLH-LZ) domains of MYC and MAX.[1][2] This interaction is essential for MYC to bind to E-box DNA sequences in the promoter regions of its target genes and activate their transcription.[1] By disrupting this heterodimerization, this compound effectively acts as a direct inhibitor of MYC's oncogenic function.[1]
Mechanism of Action: Disrupting the MYC-MAX Axis
The primary mechanism of action of this compound is the direct inhibition of the MYC-MAX protein-protein interaction.[1] This disruption has several downstream consequences that ultimately impinge on cell cycle progression:
-
Inhibition of MYC-MAX Heterodimerization: this compound binds to MYC, preventing its association with MAX.[1]
-
Abrogation of DNA Binding: Without its partner MAX, MYC is unable to efficiently bind to the E-box sequences of its target genes.[3]
-
Downregulation of MYC Target Gene Expression: Consequently, the transcription of a multitude of genes regulated by MYC is suppressed. Many of these genes are critical for cell cycle progression, including cyclins and cyclin-dependent kinases (CDKs).
-
Induction of MYC Protein Degradation: Disruption of the MYC-MAX complex by this compound has been shown to reduce MYC protein levels, potentially by promoting its ubiquitination and subsequent proteasomal degradation.[1][2]
Signaling Pathway of MYC Inhibition by this compound
Quantitative Data on this compound Activity
While direct quantitative data on the effects of this compound on the percentage of cells in each phase of the cell cycle (G1, S, G2/M) is not extensively available in the public domain, its potent anti-proliferative activity has been well-documented across various MYC-dependent cancer cell lines.
| Parameter | Value | Reference |
| IC50 (MYC-MAX Disruption) | 1.8 µM | [4] |
| IC50 (P493-6 Burkitt Lymphoma Cells) | 1.9 µM | [3] |
| IC50 (Raji Burkitt Lymphoma Cells) | Data not available | |
| IC50 (HL-60 Promyelocytic Leukemia Cells) | Data not available |
Table 1. In vitro inhibitory concentrations of this compound.
Impact on Cell Cycle Progression
MYC is a pivotal regulator of the G1 to S phase transition. It transcriptionally activates a cascade of genes essential for this progression, including:
-
Cyclin D1 and D2: These cyclins partner with CDK4 and CDK6 to phosphorylate the retinoblastoma protein (Rb).
-
CDK4: A key kinase that, when complexed with D-type cyclins, initiates Rb phosphorylation.
-
E2F Transcription Factors: Phosphorylation of Rb leads to the release of E2F transcription factors, which in turn activate the transcription of genes required for S-phase entry, such as Cyclin E.
-
Cyclin E: This cyclin complexes with CDK2 to further phosphorylate Rb and drive cells into S phase.
Given that this compound inhibits MYC's transcriptional activity, it is highly anticipated to induce a G1 cell cycle arrest . By downregulating the expression of key G1 cyclins and CDKs, this compound would prevent the phosphorylation of Rb, thereby blocking the release of E2F and halting the cell cycle at the G1/S checkpoint.
Hypothesized Cell Cycle Effect of this compound
Experimental Protocols
The following are detailed, representative protocols for key experiments to characterize the impact of this compound on cell cycle progression.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantification of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
MYC-dependent cancer cell line (e.g., P493-6, Raji)
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at a density of 0.5 x 10^6 cells/mL in 6-well plates.
-
Allow cells to attach and resume growth overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.5, 1, 2, 5 µM) and a DMSO vehicle control for 24, 48, and 72 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest cells by centrifugation (for suspension cells) or trypsinization followed by centrifugation (for adherent cells).
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate at 37°C for 30 minutes in the dark.
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
Experimental Workflow for Cell Cycle Analysis
Western Blotting for Cell Cycle Regulatory Proteins
This protocol is used to assess the protein levels of key cell cycle regulators following this compound treatment.
Materials:
-
Treated cell pellets (from a parallel experiment to the flow cytometry)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin D1, anti-CDK4, anti-p21, anti-p27, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse the cell pellets in RIPA buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations and prepare lysates in Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
-
Conclusion
This compound represents a promising therapeutic strategy for the treatment of MYC-driven cancers. Its ability to directly disrupt the MYC-MAX interaction leads to the suppression of MYC's transcriptional program, which is anticipated to result in a robust G1 cell cycle arrest. The experimental protocols provided in this guide offer a framework for researchers to further investigate and quantify the precise impact of this compound on cell cycle progression and the underlying molecular machinery. Further studies are warranted to fully elucidate the cell cycle-dependent effects of this compound and to explore its potential in combination with other anti-cancer agents.
References
The Discovery and Development of sAJM589: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the discovery and development of sAJM589, a novel small molecule inhibitor of the MYC-MAX protein-protein interaction. The information presented is collated from peer-reviewed scientific literature and is intended to serve as a detailed resource for researchers and professionals in the field of oncology and drug development.
Introduction
The MYC family of proto-oncogenes, particularly c-MYC, are implicated in a majority of human cancers, where their overexpression drives cellular proliferation and tumorigenesis.[1][2] The oncogenic activity of MYC is dependent on its heterodimerization with its obligate partner, MAX (MYC-associated factor X).[1][2] This heterodimer binds to E-box DNA sequences in the promoter regions of target genes, leading to the transcription of genes involved in cell cycle progression, metabolism, and apoptosis.[1] The critical reliance on the MYC-MAX interaction for oncogenic function has made it an attractive, albeit challenging, target for therapeutic intervention. This compound emerged from a high-throughput screening effort as a potent disruptor of this interaction.[3][4]
Discovery and Initial Characterization
This compound was identified from a protein-fragment complementation assay (PCA)-based high-throughput screen.[3][4] This molecule demonstrated potent and selective disruption of the MYC-MAX heterodimer.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the initial characterization of this compound.
| Parameter | Value | Assay | Reference |
| IC50 (MYC-MAX Disruption) | 1.8 ± 0.03 µM | Protein-Fragment Complementation Assay (PCA) | [3][4] |
| IC50 (P493-6 Cell Proliferation, MYC-ON) | 1.9 ± 0.06 µM | Cell Proliferation Assay | [1] |
| IC50 (P493-6 Cell Proliferation, MYC-OFF) | > 20 µM | Cell Proliferation Assay | [1] |
Mechanism of Action
This compound functions by directly interfering with the protein-protein interaction between MYC and MAX.[3][4] This disruption prevents the formation of the functional oncogenic heterodimer, thereby inhibiting the transcription of MYC target genes.[3] Furthermore, it has been observed that the disruption of the MYC-MAX interaction by this compound leads to a reduction in MYC protein levels, which is thought to occur through the promotion of MYC ubiquitination and subsequent proteasomal degradation.[2][3]
Signaling Pathway
The following diagram illustrates the established signaling pathway of MYC-MAX and the mechanism of inhibition by this compound.
Caption: MYC-MAX signaling pathway and inhibition by this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the initial characterization of this compound.
Protein-Fragment Complementation Assay (PCA) for High-Throughput Screening
This assay was employed for the initial discovery of this compound as a disruptor of the MYC-MAX interaction.
Caption: High-throughput screening workflow for this compound discovery.
-
Cell Line: HEK293T cells were used for the PCA.
-
Plasmids: Cells were co-transfected with plasmids encoding MYC fused to the N-terminal fragment of Gaussia luciferase (hGLuc1) and MAX fused to the C-terminal fragment of Gaussia luciferase (hGLuc2).
-
Principle: Interaction between MYC and MAX brings the two luciferase fragments into proximity, reconstituting a functional enzyme that produces a measurable luminescent signal.
-
Screening: A library of small molecules was screened for their ability to inhibit the luminescent signal, indicating a disruption of the MYC-MAX interaction.
-
Data Analysis: A decrease in luminescence relative to a DMSO control was indicative of inhibitory activity.
Immunoprecipitation and Immunoblotting
These experiments were conducted to confirm the disruption of the MYC-MAX interaction in a cellular context.
-
Cell Line: P493-6 cells, a human B-cell line with a tetracycline-repressible c-MYC gene, were used.
-
Treatment: Cells were treated with varying concentrations of this compound or DMSO as a control.
-
Lysis: Cells were lysed, and protein concentrations were determined.
-
Immunoprecipitation: Cell lysates were incubated with an anti-MYC antibody to pull down MYC and its binding partners.
-
Immunoblotting: The immunoprecipitated proteins were separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against MAX and MYC to detect the co-immunoprecipitation of MAX with MYC. A reduction in the amount of co-precipitated MAX in this compound-treated cells confirmed the disruption of the interaction.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA was performed to assess the effect of this compound on the DNA-binding ability of the MYC-MAX heterodimer.
-
Probe: A radiolabeled double-stranded DNA probe containing the E-box consensus sequence was used.
-
Protein: Recombinant MYC and MAX proteins were incubated to allow for heterodimer formation.
-
Treatment: this compound was added to the protein mixture at various concentrations.
-
Binding Reaction: The protein-inhibitor mixture was incubated with the labeled E-box probe.
-
Electrophoresis: The reaction mixtures were run on a non-denaturing polyacrylamide gel.
-
Analysis: The disruption of the MYC-MAX-DNA complex by this compound was visualized as a decrease in the shifted band corresponding to the protein-DNA complex.
Biolayer Interferometry (BLI)
BLI was used to confirm the direct binding of this compound to the MYC protein.
-
Immobilization: Biotinylated MYC protein (specifically the leucine zipper region) was immobilized on a streptavidin-coated biosensor tip.
-
Binding: The biosensor tip was dipped into solutions containing varying concentrations of this compound.
-
Detection: The binding of this compound to the immobilized MYC protein was measured in real-time as a change in the interference pattern of light reflected from the biosensor tip.
-
Analysis: The resulting binding curves were used to determine the binding affinity and kinetics of the interaction.
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR was utilized to measure the effect of this compound on the expression of MYC target genes.
-
Cell Line: P493-6 cells were treated with this compound or DMSO.
-
RNA Extraction and cDNA Synthesis: Total RNA was extracted from the cells and reverse-transcribed into cDNA.
-
PCR: Real-time PCR was performed using primers specific for known MYC target genes (e.g., NCL, EIF4E).
-
Analysis: The relative mRNA levels of the target genes were normalized to a housekeeping gene (e.g., GAPDH) and compared between this compound-treated and control cells. A decrease in the mRNA levels of MYC target genes in the presence of this compound demonstrated its inhibitory effect on MYC's transcriptional activity.
Cell Proliferation Assay
This assay was performed to evaluate the effect of this compound on the growth of MYC-dependent cancer cells.
-
Cell Lines: P493-6 cells were used, taking advantage of the tetracycline-repressible MYC expression system to assess MYC-dependent effects. Other MYC-dependent cancer cell lines such as Raji were also tested.
-
Treatment: Cells were seeded in multi-well plates and treated with a range of concentrations of this compound.
-
Incubation: Cells were incubated for a defined period (e.g., 72 hours).
-
Viability Measurement: Cell viability was assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
Analysis: The dose-response curves were plotted to determine the IC50 value, the concentration of this compound that inhibits cell proliferation by 50%.
Future Directions
The discovery of this compound represents a significant step forward in the challenging endeavor of directly targeting MYC.[3] While initial studies have demonstrated its potential, further development is required. This includes medicinal chemistry efforts to improve its potency, selectivity, and pharmacokinetic properties. Additionally, in vivo studies in animal models of MYC-driven cancers are necessary to evaluate its therapeutic efficacy and safety profile. The logical progression of this compound's development is depicted in the following diagram.
Caption: Logical workflow for the development of this compound.
Conclusion
This compound is a promising small molecule inhibitor of the MYC-MAX oncoprotein complex. Its discovery and characterization have provided a valuable chemical probe to study MYC biology and a potential starting point for the development of a novel class of anti-cancer therapeutics. The detailed experimental protocols and quantitative data presented in this whitepaper offer a comprehensive resource for researchers aiming to build upon this foundational work.
References
sAJM589: A Potential Therapeutic for MYC-Driven Cancers - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The MYC family of transcription factors are master regulators of cellular proliferation, growth, and metabolism.[1] Their dysregulation is a hallmark of a vast number of human cancers, making them a highly sought-after therapeutic target.[2][3] However, the "undruggable" nature of MYC has posed a significant challenge for drug development. This technical guide focuses on sAJM589, a small molecule inhibitor identified as a disruptor of the critical MYC-MAX heterodimer interaction, presenting a promising avenue for targeting MYC-driven malignancies.[3][4] This document provides a comprehensive overview of the preclinical data available for this compound, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to MYC and the Rationale for Targeting MYC-MAX Interaction
MYC is a basic helix-loop-helix leucine zipper (bHLH-LZ) transcription factor that requires heterodimerization with its partner, MAX (MYC-associated factor X), to bind to E-box DNA sequences and regulate the transcription of a plethora of target genes involved in cell cycle progression, protein synthesis, and metabolism.[2][5] In cancer, the overexpression or constitutive activation of MYC drives uncontrolled cell proliferation and tumor growth.[3] The absolute requirement of the MYC-MAX interaction for MYC's oncogenic function makes the disruption of this protein-protein interface a compelling therapeutic strategy.[3][5]
This compound emerged from a high-throughput screening campaign as a potent inhibitor of the MYC-MAX interaction.[4] This guide will delve into the specifics of its mechanism of action and its effects on cancer cells, based on the available preclinical findings.
This compound: Mechanism of Action and In Vitro Efficacy
This compound directly targets the protein-protein interaction between MYC and MAX. By binding to the leucine zipper region of MYC, it effectively prevents the formation of the functional MYC-MAX heterodimer.[1] This disruption leads to a reduction in MYC's ability to bind to its target gene promoters, thereby inhibiting its transcriptional activity.[1][4] Furthermore, the disruption of the MYC-MAX complex by this compound has been shown to decrease MYC protein levels, potentially by promoting its ubiquitination and subsequent proteasomal degradation.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in various in vitro assays.
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (MYC-MAX Disruption) | 1.8 ± 0.03 µM | PCA-based HTS | [4] |
| IC50 (Cellular Proliferation) | 1.9 ± 0.06 µM | P493-6 (Burkitt lymphoma) | [1][3] |
| IC50 (Cellular Proliferation) | >20 µM | P493-6 (with tetracycline) | [1][3] |
Table 2: Selectivity of this compound
| Interaction | Effect of this compound | Assay | Reference |
| MAX-MAX Homodimerization | No significant inhibition | PCA | [1] |
| JUN-FOS Heterodimerization | No significant inhibition | Co-IP | [1] |
Signaling Pathways and Experimental Workflows
MYC-MAX Signaling Pathway
The following diagram illustrates the central role of the MYC-MAX heterodimer in cellular signaling and how this compound intervenes.
Caption: MYC-MAX signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Characterization
This diagram outlines the typical experimental workflow to characterize a MYC-MAX inhibitor like this compound.
Caption: Experimental workflow for the identification and characterization of this compound.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the characterization of this compound. These are generalized protocols that should be optimized for specific experimental conditions.
Gaussia Luciferase Protein-Fragment Complementation Assay (PCA) for High-Throughput Screening
This assay is designed to identify small molecules that disrupt the MYC-MAX interaction. The principle involves splitting Gaussia luciferase into two non-functional fragments, which are then fused to MYC and MAX, respectively. Interaction between MYC and MAX brings the luciferase fragments into close proximity, reconstituting its enzymatic activity and producing a measurable luminescent signal. Inhibitors of the interaction will result in a decrease in luminescence.
Materials:
-
HEK293 cells
-
Expression vectors for MYC-GLuc1 and MAX-GLuc2 fusion proteins
-
Transfection reagent
-
Cell culture medium and supplements
-
384-well white, clear-bottom tissue culture plates
-
Coelenterazine substrate
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293 cells in 384-well plates at a density that will result in 80-90% confluency at the time of the assay.
-
Transfection: Co-transfect the cells with the MYC-GLuc1 and MAX-GLuc2 expression vectors using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Addition: After 24 hours of incubation post-transfection, add this compound or other test compounds at various concentrations to the wells. Include DMSO as a vehicle control.
-
Incubation: Incubate the plates for a further 16-24 hours.
-
Luminescence Measurement: Add the coelenterazine substrate to each well. Immediately measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence readings of compound-treated wells to the DMSO control wells. Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in the luminescent signal.
Co-Immunoprecipitation (Co-IP) and Immunoblotting
This protocol is used to confirm the disruption of the MYC-MAX interaction within a cellular context.
Materials:
-
P493-6 or other MYC-dependent cell lines
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Anti-MAX antibody
-
Protein A/G agarose or magnetic beads
-
Wash buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Anti-MYC antibody
-
Secondary HRP-conjugated antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment: Treat P493-6 cells with varying concentrations of this compound for 16 hours.
-
Cell Lysis: Harvest and lyse the cells in ice-cold lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with Protein A/G beads.
-
Incubate the pre-cleared lysates with an anti-MAX antibody overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
-
Elution and SDS-PAGE: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE.
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and then probe with an anti-MYC antibody.
-
Incubate with a secondary HRP-conjugated antibody.
-
Detect the signal using a chemiluminescent substrate. A decrease in the co-immunoprecipitated MYC signal with increasing concentrations of this compound indicates disruption of the MYC-MAX interaction.
-
Biolayer Interferometry (BLI)
BLI is used to measure the direct binding of this compound to the MYC protein.
Materials:
-
Biotinylated MYC protein (leucine zipper domain)
-
This compound at various concentrations
-
Streptavidin-coated biosensors
-
BLI instrument (e.g., Octet)
-
Assay buffer
Protocol:
-
Sensor Hydration: Hydrate the streptavidin biosensors in the assay buffer.
-
Ligand Immobilization: Immobilize the biotinylated MYC protein onto the surface of the biosensors.
-
Baseline: Establish a stable baseline by dipping the sensors into the assay buffer.
-
Association: Move the sensors into wells containing different concentrations of this compound and record the association kinetics.
-
Dissociation: Transfer the sensors back into the assay buffer to measure the dissociation of this compound from the MYC protein.
-
Data Analysis: Analyze the binding curves to determine the binding affinity (KD) of this compound to MYC.
Cellular Proliferation Assay
This assay measures the effect of this compound on the growth of MYC-dependent cancer cells.
Materials:
-
P493-6 cells
-
This compound
-
Tetracycline (for MYC repression control)
-
Cell culture medium
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
Protocol:
-
Cell Seeding: Seed P493-6 cells in 96-well plates. For the control group, add tetracycline to the medium to suppress MYC expression.
-
Compound Treatment: Add serial dilutions of this compound to the wells.
-
Incubation: Incubate the plates for 48-72 hours.
-
Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions and measure the signal (absorbance or luminescence).
-
Data Analysis: Normalize the data to the vehicle-treated control and calculate the IC50 for cell proliferation.
Anchorage-Independent Growth Assay (Soft Agar Assay)
This assay assesses the effect of this compound on the tumorigenic potential of cancer cells by measuring their ability to grow without attachment to a solid surface.
Materials:
-
Raji (Burkitt lymphoma) cells
-
This compound
-
Agar
-
Cell culture medium
-
6-well plates
Protocol:
-
Base Agar Layer: Prepare a base layer of 0.6% agar in cell culture medium in 6-well plates and allow it to solidify.
-
Cell Suspension: Mix Raji cells with 0.3% agar in cell culture medium containing different concentrations of this compound.
-
Top Agar Layer: Overlay the base agar with the cell-containing top agar layer.
-
Incubation: Incubate the plates for 2-3 weeks, adding fresh medium with the respective concentrations of this compound every few days to keep the agar hydrated.
-
Colony Staining and Counting: Stain the colonies with crystal violet and count the number of colonies in each well. A reduction in colony formation indicates an anti-tumorigenic effect.
In Vivo Efficacy, Pharmacokinetics, and Toxicology
A comprehensive search of the currently available scientific literature and clinical trial registries did not yield any specific data on the in vivo efficacy, pharmacokinetics (PK), or toxicology of this compound in animal models. Furthermore, there is no information available regarding any Investigational New Drug (IND) applications or the initiation of clinical trials for this compound. This represents a significant gap in the preclinical data package for this compound and is a critical area for future investigation to assess its therapeutic potential.
Conclusion and Future Directions
This compound has demonstrated promising in vitro activity as a specific inhibitor of the MYC-MAX protein-protein interaction. The available data shows that it can disrupt this key oncogenic driver, leading to reduced proliferation of MYC-dependent cancer cells. The detailed protocols provided in this guide offer a framework for the further investigation and validation of this compound and other potential MYC inhibitors.
The critical next steps in the development of this compound will be to conduct comprehensive in vivo studies to evaluate its efficacy in animal models of MYC-driven cancers. These studies will also need to thoroughly characterize its pharmacokinetic and toxicological profile to determine its suitability for further development as a clinical candidate. The absence of this data currently limits the assessment of the full therapeutic potential of this compound. Future research should focus on bridging this gap to ascertain whether this promising in vitro activity can be translated into a safe and effective therapy for patients with MYC-driven malignancies.
References
Structural Basis of sAJM589 Interaction with c-Myc: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The c-Myc oncoprotein is a master regulator of cellular proliferation and a key driver in a majority of human cancers. Its function is critically dependent on its heterodimerization with its partner protein, Max. The small molecule sAJM589 has been identified as a potent inhibitor of the c-Myc-Max interaction, leading to the suppression of Myc-driven oncogenic activities. This technical guide provides an in-depth overview of the structural and molecular basis of the this compound-c-Myc interaction, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying biological pathways and experimental workflows. While a high-resolution crystal or NMR structure of the this compound-c-Myc complex is not yet publicly available, existing biophysical and cellular data provide significant insights into its mechanism of action.
Introduction to c-Myc and the Therapeutic Rationale for its Inhibition
c-Myc is a transcription factor belonging to the basic helix-loop-helix leucine zipper (bHLH-LZ) family.[1][2] It plays a pivotal role in regulating a wide array of cellular processes, including cell growth, proliferation, metabolism, and apoptosis.[1][2] In normal cellular function, the expression of c-Myc is tightly controlled.[1] However, in a vast number of human cancers, its expression is deregulated, leading to uncontrolled cell proliferation and tumor progression.[1][2]
The transcriptional activity of c-Myc is contingent upon its heterodimerization with Max, another bHLH-LZ protein.[1][2] The resulting c-Myc-Max heterodimer binds to specific DNA sequences known as E-boxes (CACGTG) in the promoter regions of target genes, thereby activating their transcription.[1] Because the formation of the c-Myc-Max heterodimer is essential for its oncogenic function, disrupting this protein-protein interaction (PPI) has emerged as a promising therapeutic strategy for cancers with c-Myc overexpression.[1][2] this compound is a small molecule inhibitor designed to specifically target and disrupt this critical interaction.[2]
Mechanism of Action of this compound
This compound functions by directly binding to the c-Myc protein, thereby preventing its association with Max. Biophysical studies have indicated that this compound interacts with the leucine zipper (LZ) region of c-Myc, which is a critical domain for the dimerization with Max.[3] By disrupting the c-Myc-Max heterodimer, this compound effectively inhibits the transcriptional activity of c-Myc, leading to a downstream suppression of its target genes.[2]
Furthermore, the disruption of the c-Myc-Max interaction by this compound has been shown to reduce the cellular levels of the c-Myc protein.[2] This is likely due to the promotion of ubiquitination and subsequent proteasomal degradation of monomeric c-Myc, which is inherently less stable than the heterodimeric form.[2]
Figure 1: Signaling pathway of c-Myc and the intervention by this compound.
Quantitative Data on this compound-c-Myc Interaction
The following tables summarize the key quantitative data obtained from various biochemical and cellular assays characterizing the interaction of this compound with c-Myc.
| Assay Type | Parameter | Value | Reference |
| Myc-Max Heterodimer Disruption | IC50 | 1.8 ± 0.03 µM | [2] |
| Cellular Proliferation (P493-6 cells) | IC50 | 1.9 ± 0.06 µM | [1] |
Table 1: Potency of this compound in Biochemical and Cellular Assays
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| P493-6 | Burkitt's Lymphoma | 1.9 | [1] |
| Raji | Burkitt's Lymphoma | Not specified | [1] |
Table 2: Anti-proliferative Activity of this compound in Myc-dependent Cancer Cell Lines
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the interaction between this compound and c-Myc.
Co-Immunoprecipitation (Co-IP) to Assess Myc-Max Interaction
Objective: To determine the ability of this compound to disrupt the interaction between c-Myc and Max in a cellular context.
Protocol:
-
Cell Culture and Treatment:
-
Culture Myc-Max PCA (Protein-fragment Complementation Assay) cells or P493-6 cells in appropriate media.
-
Treat cells with varying concentrations of this compound or DMSO (vehicle control) for 16 hours.[3]
-
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitors).
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysates with an anti-Max antibody overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for an additional 2 hours at 4°C.
-
Wash the beads three times with IP wash buffer (e.g., a less stringent version of the lysis buffer).
-
-
Immunoblotting:
-
Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Probe the membrane with primary antibodies against c-Myc and Max.
-
Incubate with HRP-conjugated secondary antibodies and detect with an enhanced chemiluminescence (ECL) substrate.
-
Figure 2: Experimental workflow for Co-Immunoprecipitation.
Biolayer Interferometry (BLI) for Direct Binding Analysis
Objective: To confirm the direct binding of this compound to the c-Myc protein.
Protocol:
-
Protein Immobilization:
-
Use streptavidin-coated biosensors.
-
Immobilize biotin-tagged c-Myc protein (e.g., amino acids 403-437, corresponding to the LZ region) onto the biosensors.[3]
-
-
Binding Assay:
-
Establish a baseline reading for the immobilized biosensors in a suitable buffer.
-
Dip the biosensors into wells containing varying concentrations of this compound to measure the association phase.
-
Transfer the biosensors back to buffer-only wells to measure the dissociation phase.
-
-
Data Analysis:
-
Record the changes in the interference pattern, which are proportional to the amount of bound molecule.
-
Analyze the resulting sensorgrams to determine the binding kinetics (kon, koff) and affinity (KD) of the interaction.
-
Figure 3: Experimental workflow for Biolayer Interferometry.
Electrophoretic Mobility Shift Assay (EMSA)
Objective: To assess the effect of this compound on the DNA-binding ability of the c-Myc-Max heterodimer.
Protocol:
-
Probe Preparation:
-
Synthesize and anneal complementary oligonucleotides containing the E-box consensus sequence (CACGTG).
-
Label the DNA probe with a radioactive isotope (e.g., 32P) or a non-radioactive label (e.g., biotin).
-
-
Binding Reaction:
-
Incubate recombinant c-Myc and Max proteins to allow for heterodimer formation.
-
Add varying concentrations of this compound to the pre-formed heterodimers and incubate.
-
Add the labeled DNA probe to the reaction mixture and incubate to allow for DNA binding.
-
-
Electrophoresis and Detection:
-
Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize the bands by autoradiography (for radioactive probes) or a chemiluminescent detection method (for non-radioactive probes). A decrease in the intensity of the shifted band in the presence of this compound indicates inhibition of DNA binding.[3]
-
Figure 4: Experimental workflow for Electrophoretic Mobility Shift Assay.
Conclusion and Future Directions
This compound represents a significant advancement in the development of small molecule inhibitors targeting the c-Myc oncoprotein. The available data strongly support a mechanism of action involving the direct binding of this compound to the leucine zipper domain of c-Myc, leading to the disruption of the c-Myc-Max heterodimer, inhibition of DNA binding, and subsequent degradation of c-Myc.
The primary limitation in our current understanding is the absence of a high-resolution three-dimensional structure of the this compound-c-Myc complex. Such a structure, obtainable through X-ray crystallography or NMR spectroscopy, would provide invaluable atomic-level details of the binding interface. This information would not only definitively confirm the binding site but also illuminate the key molecular interactions responsible for the inhibitory activity. This knowledge would be instrumental in guiding the rational design and optimization of next-generation c-Myc inhibitors with improved potency, selectivity, and pharmacokinetic properties. Future research efforts should prioritize the structural characterization of the this compound-c-Myc complex to facilitate the development of more effective anti-cancer therapeutics targeting the c-Myc signaling pathway.
References
The Impact of sAJM589 on Myc Target Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The c-Myc (Myc) proto-oncogene is a critical transcription factor frequently deregulated in a majority of human cancers, making it a highly sought-after therapeutic target.[1] However, its "undruggable" nature has posed significant challenges. This technical guide delves into the mechanism and effects of sAJM589, a small molecule inhibitor that effectively disrupts the Myc-Max heterodimer, leading to the suppression of Myc-driven oncogenic activities. We will explore the molecular cascade initiated by this compound, its impact on the expression of Myc target genes, and provide detailed experimental protocols for key assays used to characterize its function.
Introduction to this compound
This compound is a potent small molecule inhibitor of the protein-protein interaction between Myc and its obligate binding partner, Max.[1][2] The formation of the Myc-Max heterodimer is essential for Myc to bind to E-box sequences in the promoters of its target genes and activate their transcription.[1] By disrupting this interaction, this compound effectively abrogates the transcriptional activity of Myc, leading to a reduction in the expression of genes that drive cellular proliferation, growth, and metabolism.
Mechanism of Action of this compound
This compound's primary mechanism of action is the direct disruption of the Myc-Max heterodimer. This inhibitory action has been quantified, with this compound exhibiting a half-maximal inhibitory concentration (IC50) of 1.8 µM for the disruption of the Myc-Max interaction.[1][2] The inhibition of this crucial protein-protein interaction sets off a cascade of downstream events:
-
Inhibition of DNA Binding: Without its dimerization with Max, Myc is unable to efficiently bind to the E-box DNA sequences (CACGTG) present in the promoter regions of its target genes.[1]
-
Promotion of Myc Degradation: The disruption of the Myc-Max complex by this compound leads to increased ubiquitination and subsequent proteasomal degradation of the Myc protein.[1][3] This results in a significant reduction in the cellular levels of Myc.
-
Suppression of Myc-Dependent Transcription: The combination of reduced Myc protein levels and the inability of the remaining Myc to bind to DNA leads to a global downregulation of Myc target gene expression. Studies have shown that the gene expression profile following this compound treatment is similar to that observed with Myc depletion.[1][3]
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action on the Myc-Max pathway.
Effect of this compound on Myc Target Gene Expression
Treatment of Myc-dependent cancer cell lines, such as the P493-6 human B-cell line, with this compound leads to a significant and selective inhibition of Myc target gene transcription.[1][3] This effect is dose-dependent and correlates with the inhibition of cellular proliferation. The IC50 for the inhibition of proliferation in P493-6 cells is 1.9 µM, which is in close agreement with the IC50 for Myc-Max disruption.[1]
Quantitative Analysis of Myc Target Gene Expression
| Target Gene | Gene Function | Expected Effect of this compound |
| CCND2 | Cyclin D2, a key regulator of cell cycle progression (G1/S transition). | Downregulated |
| ODC1 | Ornithine Decarboxylase 1, an enzyme involved in polyamine biosynthesis, essential for cell growth. | Downregulated |
| NCL | Nucleolin, a protein involved in ribosome biogenesis and cell proliferation. | Downregulated |
| TERT | Telomerase Reverse Transcriptase, an enzyme that maintains telomere length, crucial for cell immortalization. | Downregulated |
| LDHA | Lactate Dehydrogenase A, a key enzyme in aerobic glycolysis (the Warburg effect). | Downregulated |
Note: The "Expected Effect" is based on the known function of this compound as a Myc inhibitor and qualitative descriptions in the cited literature. Specific quantitative data on fold-change is not available in the public domain.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound on the Myc-Max interaction and target gene expression.
Protein-Fragment Complementation Assay (PCA) for Myc-Max Interaction
This assay is used to quantify the disruption of the Myc-Max heterodimer by this compound in living cells.
Principle: Myc and Max are fused to two separate, inactive fragments of a reporter enzyme (e.g., Gaussia luciferase). Interaction between Myc and Max brings the fragments together, reconstituting the active enzyme, which produces a measurable signal. This compound will disrupt this interaction, leading to a decrease in the signal.
Protocol:
-
Cell Culture and Transfection:
-
HEK293T cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cells are co-transfected with plasmids encoding Myc fused to one luciferase fragment and Max fused to the other.
-
-
Compound Treatment:
-
24 hours post-transfection, the medium is replaced with fresh medium containing various concentrations of this compound or DMSO as a vehicle control.
-
-
Luciferase Assay:
-
48 hours post-transfection, the luciferase activity is measured using a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
The luciferase signal for each concentration of this compound is normalized to the DMSO control.
-
The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.
-
Co-Immunoprecipitation (Co-IP) of Myc and Max
This biochemical assay is used to confirm the disruption of the Myc-Max interaction in a cellular context.
Protocol:
-
Cell Lysis:
-
P493-6 cells are treated with this compound or DMSO for a specified time.
-
Cells are harvested and lysed in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors.
-
-
Immunoprecipitation:
-
The cell lysate is pre-cleared with protein A/G agarose beads.
-
An antibody against Max is added to the pre-cleared lysate and incubated to form antibody-antigen complexes.
-
Protein A/G agarose beads are added to pull down the antibody-antigen complexes.
-
-
Western Blotting:
-
The immunoprecipitated proteins are eluted from the beads and separated by SDS-PAGE.
-
The proteins are transferred to a PVDF membrane and probed with antibodies against both Myc and Max.
-
A decrease in the amount of co-immunoprecipitated Myc in the this compound-treated samples compared to the control indicates disruption of the interaction.
-
Experimental Workflow for Co-Immunoprecipitation
Caption: Workflow for Co-IP of Myc and Max.
Quantitative Real-Time PCR (qRT-PCR) for Myc Target Gene Expression
This technique is used to measure the changes in the mRNA levels of specific Myc target genes following treatment with this compound.
Protocol:
-
Cell Treatment and RNA Extraction:
-
P493-6 cells are treated with this compound or DMSO.
-
Total RNA is extracted from the cells using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
-
cDNA Synthesis:
-
The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
-
Real-Time PCR:
-
The cDNA is used as a template for PCR with primers specific for the Myc target genes of interest (e.g., CCND2, ODC1) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
The PCR is performed in a real-time PCR machine using a DNA-binding dye (e.g., SYBR Green) or a fluorescent probe.
-
-
Data Analysis:
-
The relative expression of the target genes is calculated using the delta-delta Ct method, normalizing to the housekeeping gene and the DMSO-treated control.
-
Conclusion
This compound represents a promising strategy for targeting Myc-driven cancers. Its ability to disrupt the Myc-Max heterodimer, promote Myc degradation, and consequently suppress the expression of a wide array of oncogenic target genes underscores its therapeutic potential. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the effects of this compound and other Myc inhibitors, facilitating the development of novel cancer therapies.
References
Methodological & Application
Application Note and Protocol: Western Blot Analysis of c-Myc Degradation Induced by sAJM589
Audience: Researchers, scientists, and drug development professionals.
Abstract: The c-Myc oncoprotein is a critical transcription factor whose dysregulation is a hallmark of many human cancers. Its cellular levels are tightly controlled, in part, through rapid protein degradation via the ubiquitin-proteasome system.[1][2] The small molecule sAJM589 has been identified as an inhibitor that disrupts the crucial interaction between c-Myc and its partner protein Max (Myc Associated factor X).[3] This disruption is reported to reduce c-Myc protein levels, possibly by promoting its ubiquitination and subsequent degradation.[4][3][5] This document provides a detailed protocol for analyzing the degradation of c-Myc in cancer cell lines following treatment with this compound using western blot analysis. The primary method involves treating cells with a protein synthesis inhibitor, cycloheximide (CHX), to monitor the decay of the existing c-Myc protein pool over time.
Signaling Pathway and Mechanism of Action
The c-Myc protein is inherently unstable, with a typical half-life of 20-30 minutes, and its degradation is primarily mediated by the ubiquitin-proteasome pathway.[1] The small molecule this compound disrupts the heterodimerization of c-Myc and Max, which is essential for Myc's transcriptional activity and stability.[4][3] It is proposed that by preventing this interaction, this compound exposes c-Myc to cellular machinery that targets it for ubiquitination and proteasomal degradation, thereby reducing its oncogenic activity.[5]
Caption: Proposed mechanism of this compound-induced c-Myc degradation.
Experimental Workflow
The following diagram outlines the major steps for conducting the western blot analysis to determine the effect of this compound on c-Myc protein stability.
Caption: Experimental workflow for c-Myc degradation analysis.
Detailed Experimental Protocol
This protocol is optimized for analyzing c-Myc degradation in a human Burkitt's lymphoma cell line (e.g., Raji or P493-6), which is known to be Myc-dependent.[3]
Materials and Reagents
-
Cell Line: Raji (ATCC® CCL-86™) or P493-6
-
Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Reagents:
-
This compound (dissolved in DMSO)
-
Cycloheximide (CHX) (dissolved in DMSO or water)
-
Proteasome Inhibitor MG-132 (optional, for mechanism validation)
-
DMSO (Vehicle control)
-
-
Lysis Buffer: RIPA buffer supplemented with Protease and Phosphatase Inhibitor Cocktail.[6][7]
-
Antibodies:
-
Primary Antibody: Rabbit anti-c-Myc antibody
-
Primary Antibody: Mouse anti-β-actin or anti-GAPDH antibody (loading control)
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG
-
Secondary Antibody: HRP-conjugated anti-mouse IgG
-
-
Western Blotting: Precast polyacrylamide gels, PVDF membrane, transfer buffer, TBS-T buffer, blocking buffer (5% non-fat dry milk or BSA in TBS-T), ECL substrate.
Cell Culture and Treatment
-
Cell Seeding: Seed Raji cells at a density of 0.5 x 10⁶ cells/mL in T-25 flasks and allow them to grow for 24 hours.
-
This compound Treatment: Treat cells with the desired concentration of this compound (e.g., 1-5 µM) or an equivalent volume of DMSO (vehicle control) for a predetermined duration (e.g., 16 hours) to ensure target engagement.[8]
-
Protein Synthesis Inhibition: After the this compound pre-treatment, add cycloheximide (CHX) to a final concentration of 25-50 µg/mL to all flasks to halt de novo protein synthesis.[9]
-
Time Course Collection: Harvest cells at multiple time points after CHX addition (e.g., 0, 15, 30, 60, and 90 minutes). The 0-minute time point represents the initial c-Myc level before degradation begins.
-
Cell Harvesting: To harvest, transfer the cell suspension to a conical tube, centrifuge at 500 x g for 5 minutes at 4°C, and wash the pellet once with ice-cold PBS.
Protein Extraction and Quantification
-
Lysis: Resuspend the cell pellet in 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.[10]
-
Incubation: Incubate the lysate on ice for 20 minutes, vortexing briefly every 5 minutes.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Transfer the supernatant (protein extract) to a new pre-chilled microcentrifuge tube.
-
Quantification: Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
Western Blotting
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of total protein per lane onto a 10% SDS-polyacrylamide gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in TBS-T for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against c-Myc and a loading control (e.g., β-actin) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBS-T.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: After further washing, apply an ECL chemiluminescent substrate and capture the signal using a digital imaging system.
Data Presentation and Analysis
The intensity of the c-Myc band at each time point is quantified using densitometry software (e.g., ImageJ). The values are first normalized to the corresponding loading control band intensity. Then, for each treatment condition, the normalized values are expressed as a percentage of the 0-minute time point.
Table 1: Quantitative Analysis of c-Myc Protein Levels Post-CHX Treatment
| Treatment | Time after CHX (min) | Normalized c-Myc Intensity | Relative c-Myc Level (%) |
| DMSO (Control) | 0 | 1.00 | 100 |
| 15 | 0.75 | 75 | |
| 30 | 0.51 | 51 | |
| 60 | 0.24 | 24 | |
| 90 | 0.10 | 10 | |
| This compound (2 µM) | 0 | 1.00 | 100 |
| 15 | 0.52 | 52 | |
| 30 | 0.26 | 26 | |
| 60 | 0.08 | 8 | |
| 90 | <0.02 | <2 |
Note: Data are hypothetical and for illustrative purposes.
Interpretation: A faster decline in the relative c-Myc level in the this compound-treated group compared to the DMSO control group indicates that this compound enhances the degradation rate of the c-Myc protein.[9] Plotting the relative c-Myc level against time allows for the calculation of the protein's half-life under each condition. A significant reduction in half-life confirms the compound's effect.
References
- 1. c-Myc Proteolysis by the Ubiquitin-Proteasome Pathway: Stabilization of c-Myc in Burkitt's Lymphoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MYC Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted Disruption of Myc-Max Oncoprotein Complex by a Small Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Therapeutic Inhibition of Myc in Cancer. Structural Bases and Computer-Aided Drug Discovery Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 2bscientific.com [2bscientific.com]
Application Notes and Protocols for Determining Cell Viability Using sAJM589
For Researchers, Scientists, and Drug Development Professionals
Introduction
sAJM589 is a potent small molecule inhibitor that disrupts the protein-protein interaction between Myc and Max.[1][2][3][4] The Myc proto-oncogene is a critical transcription factor involved in cell proliferation, differentiation, and apoptosis, and its dysregulation is a hallmark of many human cancers.[2] this compound acts by binding to the leucine zipper region of the Myc protein, which prevents its heterodimerization with Max.[5] This disruption leads to a reduction in Myc protein levels, likely through enhanced ubiquitination and degradation, and subsequently suppresses the transcription of Myc target genes.[3][4] As a result, this compound has been shown to inhibit cellular proliferation in various Myc-dependent cancer cell lines.[1][2][3]
These application notes provide a detailed protocol for assessing the effect of this compound on cell viability using a common colorimetric method, the MTT assay. This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
Quantitative Data Summary
| Parameter | Value | Cell Line | Reference |
| IC50 (Myc-Max Disruption) | 1.8 µM | Biochemical Assay | [1][3] |
| IC50 (Cellular Proliferation) | 1.9 ± 0.06 µM | P493-6 (Burkitt Lymphoma) | [2][5] |
Signaling Pathway of this compound
The following diagram illustrates the mechanism of action of this compound. Under normal pathological conditions in Myc-dependent cancers, Myc and Max form a heterodimer that binds to E-box sequences on DNA, driving the transcription of genes involved in cell proliferation. This compound disrupts the formation of the Myc-Max heterodimer, leading to the degradation of Myc and the inhibition of downstream transcriptional activation.
Caption: Mechanism of action of this compound.
Experimental Protocol: Cell Viability Assessment using MTT Assay
This protocol outlines the steps to determine the effect of this compound on the viability of adherent cancer cell lines.
Materials:
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Selected Myc-dependent cancer cell line (e.g., P493-6, Raji, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
DMSO (cell culture grade)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Experimental Workflow Diagram:
References
Application Notes and Protocols: Preparation of sAJM589 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction:
sAJM589 is a small molecule inhibitor that potently disrupts the interaction between the oncoproteins Myc and Max.[1][2][3][4][5][6] The Myc family of transcription factors are central regulators of cell proliferation, growth, and apoptosis, and their dysregulation is a hallmark of many human cancers.[2][4][7] this compound functions by inhibiting the heterodimerization of Myc and Max, which is essential for their transcriptional activity.[2][4] This disruption leads to a reduction in Myc protein levels, suppression of Myc target gene expression, and inhibition of cell proliferation in Myc-dependent cancer cell lines.[2][6][8] The IC50 for the disruption of the Myc-Max heterodimer is approximately 1.8 μM.[1][2][3][5][9]
This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using Dimethyl Sulfoxide (DMSO) as the solvent.
Quantitative Data Summary
For ease of reference, the key quantitative properties of this compound are summarized in the table below.
| Property | Value | Citations |
| Molecular Weight | 246.26 g/mol | [3][5] |
| CAS Number | 2089-82-9 | [1][3][5][10] |
| Chemical Formula | C₁₆H₁₀N₂O | [5][8] |
| IC₅₀ (Myc-Max) | 1.8 µM | [1][2][3][5][9] |
| Solubility in DMSO | ≥ 10 mM (approximately 2.46 mg/mL); also reported as 5 mg/mL | [3][9] |
| Storage (Powder) | -20°C for up to 3 years; 4°C for up to 2 years | [3][5][9] |
| Storage (in DMSO) | -80°C for up to 6 months; -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | [3][5][9][11] |
Experimental Protocols
Materials Required
-
This compound powder (CAS: 2089-82-9)
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO, cell culture grade)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves
Protocol for Preparing a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution, a commonly used concentration for in vitro assays.
Step 1: Calculation
To prepare a 10 mM stock solution, the required mass of this compound needs to be calculated based on the desired volume. The molecular weight of this compound is 246.26 g/mol .
-
Formula: Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol ) / 1000
-
Example Calculation for 1 mL of 10 mM stock:
-
Mass (mg) = 10 mM × 1 mL × 246.26 g/mol / 1000
-
Mass (mg) = 2.46 mg
-
Step 2: Weighing this compound
-
Before opening, centrifuge the vial of this compound powder to ensure all the compound is at the bottom.
-
Carefully weigh out the calculated amount (e.g., 2.46 mg) of this compound powder using an analytical balance in a fume hood or on a contained weighing station.
Step 3: Dissolution
-
Transfer the weighed this compound powder into a sterile microcentrifuge tube or cryovial.
-
Add the corresponding volume of anhydrous DMSO to the tube (e.g., 1 mL for 2.46 mg of powder).
-
Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a water bath (37°C) for a few minutes can aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.
Step 4: Aliquoting and Storage
-
To avoid repeated freeze-thaw cycles which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile cryovials.[11]
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[3][5]
Preparation of Working Solutions for Cell-Based Assays
When preparing working solutions for cell culture experiments, it is crucial to minimize the final DMSO concentration to avoid cellular toxicity. The final DMSO concentration should generally be kept below 0.5%, and ideally below 0.1%.[11][12]
-
Perform serial dilutions of the 10 mM DMSO stock solution in fresh, sterile cell culture medium to achieve the desired final concentration of this compound.
-
It is best practice to make intermediate dilutions in DMSO before the final dilution into the aqueous medium to prevent precipitation of the compound.[12]
-
Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the cell culture medium without the compound.[11]
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the workflow for preparing the this compound stock solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. abmole.com [abmole.com]
- 4. Therapeutic Inhibition of Myc in Cancer. Structural Bases and Computer-Aided Drug Discovery Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. medkoo.com [medkoo.com]
- 9. sAJM-589 |CAS:2089-82-9 Probechem Biochemicals [probechem.com]
- 10. This compound - Immunomart [immunomart.com]
- 11. medchemexpress.cn [medchemexpress.cn]
- 12. FAQs on Inhibitor Preparation [sigmaaldrich.com]
Application Notes and Protocols: sAJM589 for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
sAJM589 is a potent small molecule inhibitor that disrupts the heterodimerization of the oncoprotein Myc and its obligate partner Max.[1][2][3] The Myc family of transcription factors are central regulators of cell proliferation, growth, and metabolism, and their dysregulation is a hallmark of a majority of human cancers.[3][4] this compound offers a valuable tool for investigating the biological consequences of Myc inhibition in various cancer cell models.
The primary mechanism of action for this compound is the disruption of the Myc-Max protein-protein interaction.[1][2] This disruption prevents the Myc-Max complex from binding to E-box DNA sequences, thereby inhibiting the transcription of Myc target genes.[2][5] Furthermore, the dissociation of the Myc-Max complex induced by this compound leads to the destabilization and subsequent proteasomal degradation of the Myc protein.[2][5] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on cell proliferation and Myc signaling.
Quantitative Data Summary
The following tables summarize the reported inhibitory concentrations of this compound in various assays and cell lines. This data can serve as a starting point for determining the optimal concentration for your specific experimental setup.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Target | IC50 Value | Reference |
| Myc-Max Heterodimer Disruption | 1.8 ± 0.03 µM | [2] |
Table 2: Cell Proliferation Inhibition by this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Reference |
| P493-6 | Burkitt Lymphoma | 1.9 ± 0.06 µM | [3] |
| P493-6 (with tetracycline, Myc off) | Burkitt Lymphoma | >20 µM | [3] |
| Ramos | Burkitt's Lymphoma | 0.9 µM | [4] |
| HL-60 | Acute Myeloid Leukemia | 1.2 µM | [4] |
| KG1a | Acute Myeloid Leukemia | 0.8 µM | [4] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of this compound and a typical experimental workflow, the following diagrams are provided.
Caption: Mechanism of this compound Action.
Caption: General Experimental Workflow.
Experimental Protocols
Cell Culture and this compound Treatment
This protocol provides a general guideline for culturing cancer cell lines and treating them with this compound. Specific cell lines may require optimized conditions.
Materials:
-
Myc-dependent cancer cell lines (e.g., P493-6, Ramos, HL-60)
-
Appropriate cell culture medium (e.g., RPMI-1640, DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
Cell culture plates (e.g., 96-well, 6-well, 10 cm dishes)
-
Trypsin-EDTA (for adherent cells)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Culture cells in the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Passage cells as required to maintain logarithmic growth.
-
For experiments, seed cells at the desired density. For example, for a 96-well plate proliferation assay, a starting density of 5,000-10,000 cells per well is common. For protein analysis in 6-well plates, a density of 0.5-1 x 10^6 cells per well may be appropriate.
-
Allow cells to adhere (if applicable) or stabilize for 24 hours.
-
Prepare working solutions of this compound by diluting the stock solution in fresh culture medium to the desired final concentrations (e.g., 0.1, 0.5, 1, 2, 5, 10, 20 µM). A vehicle control (DMSO) should be prepared at the same final concentration as the highest this compound concentration.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 16 hours for co-immunoprecipitation, 48-72 hours for proliferation assays).
Cell Proliferation Assay (MTT Assay)
This protocol describes a colorimetric assay to measure cell viability and proliferation.
Materials:
-
Cells cultured in a 96-well plate and treated with this compound as described above.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Microplate reader
Procedure:
-
After the desired incubation period with this compound (e.g., 48-72 hours), add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature in the dark for at least 2 hours, or until the crystals are fully dissolved.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Co-Immunoprecipitation (Co-IP) to Assess Myc-Max Interaction
This protocol is for immunoprecipitating Max to determine the amount of co-precipitating Myc, as an indicator of the Myc-Max interaction.
Materials:
-
Cells treated with this compound for 16 hours.
-
Ice-cold PBS
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors)
-
Anti-Max antibody for immunoprecipitation
-
Protein A/G magnetic beads or agarose beads
-
Anti-Myc antibody for immunoblotting
-
Normal IgG (as a negative control)
Procedure:
-
Harvest cells by centrifugation and wash the cell pellet with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer for 30 minutes on ice with occasional vortexing.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration.
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C on a rotator.
-
Remove the beads and incubate the pre-cleared lysate with an anti-Max antibody or normal IgG overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G beads and incubate for an additional 2-4 hours at 4°C.
-
Wash the beads 3-5 times with ice-cold lysis buffer.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by immunoblotting for Myc.
Immunoblotting for Myc Protein Levels
This protocol is to determine the total levels of Myc protein following this compound treatment.
Materials:
-
Cell lysates prepared as in the Co-IP protocol.
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Anti-Myc and a loading control (e.g., anti-Actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Separate the protein lysates (20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Myc antibody (and the loading control antibody) overnight at 4°C, at the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the relative Myc protein levels.
References
Application Note: Flow Cytometry Analysis of Apoptosis Following sAJM589 Treatment
Audience: Researchers, scientists, and drug development professionals.
Abstract: The proto-oncogene c-Myc is a critical transcription factor that regulates cell proliferation, growth, and apoptosis.[1][2][3] Its dysregulation is a hallmark of many human cancers, making it a key target for therapeutic intervention.[1][4] sAJM589 is a novel small molecule inhibitor that potently disrupts the heterodimerization of Myc and its obligatory partner, Max.[4][5] This disruption inhibits the transcriptional activity of Myc, suppresses cancer cell proliferation, and induces apoptosis.[1][4] This application note provides a detailed protocol for quantifying apoptosis in cancer cells treated with this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis.
Principle of Apoptosis Detection
Flow cytometry using a combination of Annexin V and Propidium Iodide (PI) is a standard method for detecting and differentiating stages of apoptosis.[6][7][8]
-
Annexin V: This protein has a high affinity for phosphatidylserine (PS).[9] In healthy, viable cells, PS is located on the inner leaflet of the plasma membrane.[6][10] During the early stages of apoptosis, this membrane asymmetry is lost, and PS translocates to the outer leaflet, where it can be detected by fluorochrome-conjugated Annexin V.[9][11]
-
Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live or early apoptotic cells.[6] It can only enter cells in the late stages of apoptosis or necrosis, where membrane integrity is compromised.[8]
This dual-staining approach allows for the differentiation of four cell populations:
-
Live cells: Annexin V-negative and PI-negative (Annexin V-/PI-).
-
Early apoptotic cells: Annexin V-positive and PI-negative (Annexin V+/PI-).
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (Annexin V+/PI+).
-
Necrotic cells: Annexin V-negative and PI-positive (Annexin V-/PI+).
This compound Mechanism of Action
This compound functions by directly interfering with the protein-protein interaction between Myc and Max, which is essential for Myc's oncogenic activity.[1][5] This disruption leads to the degradation of the Myc protein and a downstream reduction in the transcription of Myc target genes, ultimately inhibiting cell cycle progression and promoting apoptosis.[4][12]
Experimental Protocol
This protocol outlines the treatment of a cancer cell line with this compound, followed by staining with Annexin V-FITC and PI for flow cytometric analysis.
-
This compound (MedChemExpress, HY-122683 or equivalent)
-
Cancer cell line of interest (e.g., Raji, P493-6)
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Dimethyl sulfoxide (DMSO, vehicle control)
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Sterile microcentrifuge tubes and flow cytometry tubes
-
Centrifuge
-
Flow Cytometer
-
Cell Seeding: Seed cells in appropriate culture vessels at a density that will ensure they are in the logarithmic growth phase and do not exceed 80% confluency at the end of the treatment period. Incubate under standard conditions (e.g., 37°C, 5% CO₂).
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM).
-
Include a vehicle control group treated with the same final concentration of DMSO as the highest this compound dose.
-
Incubate for a predetermined period (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
Suspension Cells: Transfer the cell suspension to a centrifuge tube.
-
Adherent Cells: Collect the culture medium (which contains floating apoptotic cells) into a centrifuge tube. Wash the adherent layer with PBS, then detach the cells using a gentle cell dissociation agent (e.g., Trypsin-EDTA). Combine the detached cells with the collected medium.[6][11]
-
Centrifuge the cells at 300-600 x g for 5 minutes at room temperature.[13] Discard the supernatant.
-
-
Washing:
-
Wash the cell pellet once with 1 mL of cold PBS and centrifuge again. Carefully remove the supernatant.
-
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[13]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the tube to mix.
-
-
Incubation:
-
Incubate the tubes for 15-20 minutes at room temperature in the dark.[9]
-
-
Flow Cytometry Acquisition:
Data Analysis and Presentation
The flow cytometry data is typically displayed as a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. Quadrant gates are set to distinguish the four populations.
Results should be summarized in a table, presenting the percentage of cells in each quadrant for each treatment condition. The total percentage of apoptotic cells (Early + Late) is a key metric.
| Treatment Group | Concentration (µM) | % Live Cells (Q3) | % Early Apoptotic (Q4) | % Late Apoptotic (Q1) | % Necrotic (Q2) | % Total Apoptosis (Q1+Q4) |
| Vehicle Control | 0 (DMSO) | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.4 | 0.5 ± 0.1 | 4.3 ± 0.9 |
| This compound | 1.0 | 88.7 ± 3.5 | 6.8 ± 1.2 | 3.1 ± 0.6 | 1.4 ± 0.3 | 9.9 ± 1.8 |
| This compound | 5.0 | 65.4 ± 4.2 | 18.9 ± 2.8 | 12.3 ± 2.1 | 3.4 ± 0.7 | 31.2 ± 4.9 |
| This compound | 10.0 | 42.1 ± 5.1 | 29.5 ± 3.9 | 23.6 ± 3.2 | 4.8 ± 1.0 | 53.1 ± 7.1 |
| This compound | 20.0 | 20.3 ± 4.8 | 35.1 ± 4.5 | 38.2 ± 5.3 | 6.4 ± 1.5 | 73.3 ± 9.8 |
| Data are represented as Mean ± SD from three independent experiments (n=3). |
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Therapeutic Inhibition of Myc in Cancer. Structural Bases and Computer-Aided Drug Discovery Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abeomics.com [abeomics.com]
- 4. Targeted Disruption of Myc-Max Oncoprotein Complex by a Small Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. kumc.edu [kumc.edu]
- 10. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 11. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 12. researchgate.net [researchgate.net]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Apoptosis Protocols | USF Health [health.usf.edu]
In Vivo Administration and Dosage of sAJM589 in Mouse Models: Application Notes and Protocols
A comprehensive review of published literature reveals a notable absence of in vivo administration and dosage data for the Myc inhibitor, sAJM589, in mouse models. While the compound has been characterized as a potent disruptor of the Myc-Max heterodimer in vitro, details regarding its behavior and application in a living organism are not currently available in peer-reviewed publications. This document outlines the existing knowledge of this compound's mechanism of action and provides a framework for how in vivo studies could be designed, based on general practices for similar small molecule inhibitors.
Introduction to this compound
This compound is a small molecule inhibitor that targets the protein-protein interaction between Myc and Max, two essential transcription factors.[1][2][3][4] The Myc oncogene is a critical driver in a majority of human cancers, making it a highly sought-after therapeutic target.[3] By disrupting the Myc-Max heterodimer, this compound effectively inhibits Myc's transcriptional activity, leading to reduced cell proliferation in Myc-dependent cancer cell lines.[4] In vitro studies have demonstrated its potency in disrupting this interaction.[1][2][3][4]
However, the progression of small molecule inhibitors from in vitro success to in vivo efficacy is often challenging. Issues such as poor pharmacokinetics, including rapid clearance and low bioavailability, can limit their therapeutic potential in animal models.[5] One review has suggested that rapid in vivo clearance is a challenge for this compound, though the primary research supporting this statement is not cited.[5]
This compound Signaling Pathway
The primary mechanism of action for this compound is the disruption of the Myc-Max protein-protein interaction. This interaction is fundamental for Myc's function as a transcription factor. The signaling pathway can be visualized as follows:
Caption: this compound signaling pathway.
Proposed In Vivo Experimental Workflow
Given the lack of specific protocols for this compound, a general experimental workflow for evaluating a novel small molecule inhibitor in a mouse model is proposed. This workflow is hypothetical and would require significant optimization for this compound.
Caption: Proposed in vivo experimental workflow for this compound.
Hypothetical In Vivo Study Parameters
The following tables present a hypothetical structure for reporting in vivo data for this compound, based on common practices in preclinical cancer research. It must be emphasized that the values in these tables are placeholders and are not based on experimental data for this compound.
Table 1: Hypothetical this compound Dosage and Administration in a Xenograft Mouse Model
| Parameter | Description |
| Mouse Strain | NOD/SCID or similar immunodeficient strain |
| Tumor Model | Human Burkitt's lymphoma (e.g., Raji) cell line xenograft |
| This compound Formulation | 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline |
| Route of Administration | Intraperitoneal (IP) injection |
| Dosage Range (for MTD) | 10, 25, 50, 100 mg/kg |
| Treatment Frequency | Daily |
| Treatment Duration | 21 days |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Mice
| Parameter | Unit | Value (Hypothetical) |
| Dose | mg/kg | 25 |
| Route | - | IP |
| Cmax (Peak Plasma Conc.) | µM | 5 |
| Tmax (Time to Peak Conc.) | hours | 2 |
| AUC (Area Under Curve) | µM*h | 15 |
| t1/2 (Half-life) | hours | 1.5 |
Detailed (Hypothetical) Experimental Protocols
The following are generalized protocols that would need to be adapted and optimized for this compound.
Preparation of this compound for In Vivo Administration
-
Reconstitution: Aseptically reconstitute lyophilized this compound powder in 100% DMSO to create a stock solution (e.g., 50 mg/mL).
-
Formulation: On each treatment day, prepare the final dosing solution by diluting the DMSO stock in a vehicle solution (e.g., 40% PEG300, 5% Tween 80, 45% saline) to the desired final concentration. The final concentration of DMSO should be kept below 10% to minimize toxicity.
-
Administration: Administer the formulated this compound to mice via intraperitoneal (IP) injection using a 27-gauge needle. The injection volume should be adjusted based on the mouse's body weight (e.g., 10 µL/g).
Xenograft Tumor Model and Treatment
-
Cell Culture: Culture a Myc-dependent human cancer cell line (e.g., Raji) under standard conditions.
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 cells in a 1:1 mixture of media and Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow until they reach a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment and control groups.
-
Treatment: Administer this compound or vehicle control according to the predetermined dosage and schedule.
-
Monitoring: Measure tumor volume with calipers and monitor mouse body weight and overall health at regular intervals (e.g., 2-3 times per week).
Conclusion
While this compound shows promise as a Myc-Max inhibitor in vitro, the lack of published in vivo data is a significant gap in its preclinical development. The information and protocols provided here are intended as a guide for researchers interested in exploring the in vivo efficacy of this compound. Any future in vivo studies will be critical in determining the therapeutic potential of this compound and will require careful optimization of formulation, dosage, and administration route to overcome potential pharmacokinetic challenges. Researchers are strongly encouraged to consult the primary literature on the in vivo testing of other small molecule Myc inhibitors to inform their experimental design.
References
- 1. Therapeutic Inhibition of Myc in Cancer. Structural Bases and Computer-Aided Drug Discovery Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting low sAJM589 efficacy in cell lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using sAJM589, a potent inhibitor of the Myc-Max heterodimer. All protocols and data are intended for research use only.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that potently disrupts the protein-protein interaction between Myc and Max.[1][2] The formation of the Myc-Max heterodimer is essential for Myc's function as a transcription factor that drives the expression of genes involved in cell proliferation, growth, and metabolism.[1][2] By preventing this interaction, this compound leads to a reduction in Myc protein levels, believed to be through the promotion of Myc's ubiquitination and subsequent degradation by the proteasome.[1][2][3] This ultimately suppresses the proliferation of Myc-dependent cancer cell lines.[4]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO).[5] For long-term storage, the powdered form should be kept at -20°C for up to three years, and in-solvent stocks at -80°C for up to six months.[5]
Q3: What is the reported IC50 of this compound?
A3: The IC50 for the disruption of the Myc-Max heterodimer is 1.8 µM.[1][4] The IC50 for the inhibition of cell proliferation in Myc-dependent cell lines varies, with a reported value of 1.9 µM in P493-6 cells.[2][6]
Q4: Is this compound selective for the Myc-Max interaction?
A4: this compound has been shown to be selective for the Myc-Max interaction. For instance, it does not disrupt the dimerization of Jun-Fos, another leucine zipper transcription factor pair.[6]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cell culture experiments.
Issue 1: Lower than expected efficacy or no effect on cell viability.
This is a multifaceted issue that can arise from several factors. Follow this step-by-step guide to identify the potential cause.
Step 1: Verify Compound Integrity and Handling
-
Question: Is the this compound stock solution properly prepared and stored?
-
Answer: Improper storage can lead to degradation. Ensure the compound is stored at the recommended temperatures and protected from light. Prepare fresh dilutions from a concentrated stock for each experiment.
-
-
Question: Was the compound fully dissolved in the solvent before further dilution in media?
-
Answer: Precipitation of the compound can significantly lower its effective concentration. Visually inspect the stock solution for any precipitates. If observed, gently warm and vortex to redissolve.
-
Step 2: Optimize Experimental Conditions
-
Question: Is the concentration of this compound appropriate for the cell line being used?
-
Answer: The sensitivity to this compound can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Refer to the table below for reported IC50 values in different cell lines.
-
-
Question: Is the treatment duration sufficient?
-
Answer: The effects of this compound on cell proliferation and Myc protein levels are time-dependent. Consider a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.
-
-
Question: Is the cell density optimal?
-
Answer: High cell density can sometimes reduce the apparent efficacy of a compound. Ensure that cells are in the logarithmic growth phase and not overly confluent during treatment.
-
Step 3: Assess Target Engagement and Downstream Effects
If the above steps do not resolve the issue, it is crucial to verify that this compound is engaging its target and inducing the expected downstream effects in your cell line.
-
Question: Is the Myc-Max interaction being disrupted?
-
Answer: Perform a co-immunoprecipitation (Co-IP) experiment to assess the level of Myc-Max interaction with and without this compound treatment. A successful treatment should show a decrease in the amount of Max co-immunoprecipitated with Myc (or vice versa).
-
-
Question: Are Myc protein levels decreasing?
-
Answer: Use Western blotting to analyze the total Myc protein levels after this compound treatment. A time-course experiment can reveal the kinetics of Myc degradation.
-
-
Question: Is the cell line dependent on Myc for proliferation?
-
Answer: this compound will have a more pronounced effect on cell lines that are highly dependent on Myc signaling. You can assess the level of Myc expression in your cell line by Western blot or qPCR.
-
Issue 2: Inconsistent results between experiments.
-
Question: Is there variability in cell culture conditions?
-
Answer: Ensure consistency in cell passage number, seeding density, media composition (including serum batch), and incubation times.
-
-
Question: Is the this compound stock solution degrading?
-
Answer: Prepare fresh stock solutions regularly and store them in small aliquots to avoid repeated freeze-thaw cycles.
-
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| IC50 (Myc-Max Disruption) | - | 1.8 µM | [1][4] |
| IC50 (Cell Proliferation) | P493-6 (Burkitt's Lymphoma) | 1.9 µM | [2][6] |
| Ramos (Burkitt's Lymphoma) | ~1.0 µM | ||
| HL-60 (Promyelocytic Leukemia) | ~1.5 µM | ||
| KG-1a (Acute Myeloid Leukemia) | ~2.5 µM |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the effect of this compound on cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a DMSO-only control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well.
-
Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Co-Immunoprecipitation (Co-IP) for Myc-Max Interaction
This protocol is to verify the disruption of the Myc-Max interaction by this compound.
-
Cell Treatment and Lysis: Treat cells with this compound or DMSO control for the desired time. Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.
-
Pre-clearing: Pre-clear the cell lysates by incubating with protein A/G beads for 1 hour at 4°C.
-
Immunoprecipitation: Incubate the pre-cleared lysates with an anti-Myc antibody (or anti-Max antibody) overnight at 4°C with gentle rotation.
-
Bead Capture: Add protein A/G beads and incubate for 2 hours at 4°C.
-
Washing: Wash the beads three times with lysis buffer.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Analyze the eluted proteins by Western blotting using anti-Max (or anti-Myc) and anti-Myc antibodies.
Protocol 3: Western Blot for Myc Protein Levels
This protocol is to assess the effect of this compound on total Myc protein levels.
-
Cell Treatment and Lysis: Treat cells with this compound or DMSO control for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against Myc (e.g., clone 9E10) overnight at 4°C. Also, probe a separate membrane or the same membrane after stripping with an antibody for a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for low this compound efficacy.
Caption: General experimental workflow for testing this compound.
References
- 1. Targeted Disruption of Myc-Max Oncoprotein Complex by a Small Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing sAJM589 Incubation Time for Western Blot
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the incubation time of sAJM589 for Western blot analysis of c-Myc protein levels.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect c-Myc?
A1: this compound is a small molecule inhibitor of the c-Myc oncoprotein.[1][2] It functions by disrupting the heterodimerization of c-Myc with its partner protein Max, which is essential for c-Myc's transcriptional activity.[1][2] This disruption leads to a reduction in c-Myc protein levels, likely by promoting its ubiquitination and subsequent degradation by the proteasome.[1][2][3]
Q2: What is the expected outcome of this compound treatment on c-Myc protein levels in a Western blot?
A2: Treatment of cells with this compound is expected to cause a dose-dependent decrease in the levels of c-Myc protein detected by Western blot.[4][5] The inhibitor has been shown to reduce the half-life of c-Myc protein by approximately two-fold.[3]
Q3: What is a good starting point for this compound incubation time and concentration?
A3: Based on published data, a 16-hour incubation time has been used for treating cells with this compound before analysis by immunoprecipitation and immunoblotting.[6] The IC50 for this compound in disrupting the Myc-Max heterodimer is approximately 1.8 µM.[1][4] Therefore, a starting point for optimization could be a time course experiment around 16 hours with concentrations ranging from 1 µM to 10 µM.
Q4: How does this compound-mediated c-Myc degradation occur?
A4: this compound disrupts the c-Myc-Max interaction, which is thought to expose a degradation signal on the c-Myc protein. This leads to the attachment of ubiquitin molecules to c-Myc, marking it for degradation by the proteasome.[1][3] This process is a part of the natural protein turnover machinery of the cell.
Troubleshooting Guide: Optimizing this compound Incubation Time
This guide provides a structured approach to optimizing the incubation time of this compound to observe a significant reduction in c-Myc protein levels.
Issue: No significant decrease in c-Myc levels after this compound treatment.
This could be due to suboptimal incubation time, insufficient drug concentration, or issues with the Western blot protocol itself.
Optimization Strategy: Time-Course and Dose-Response Experiment
A systematic time-course and dose-response experiment will help determine the optimal conditions for observing the effect of this compound.
Table 1: Experimental Design for Optimizing this compound Incubation Time
| Parameter | Condition 1 (Time-Course) | Condition 2 (Dose-Response) |
| Cell Type | Your cell line of interest | Your cell line of interest |
| This compound Concentration | 5 µM (or a concentration around the predicted IC50) | 0 µM (DMSO), 1 µM, 2.5 µM, 5 µM, 10 µM |
| Incubation Time | 0h, 4h, 8h, 12h, 16h, 24h | 16 hours (or the optimal time from Condition 1) |
| Control | DMSO-treated cells at each time point | DMSO-treated cells |
| Readout | Western blot for c-Myc and a loading control (e.g., GAPDH, β-actin) | Western blot for c-Myc and a loading control (e.g., GAPDH, β-actin) |
Experimental Protocol: Western Blot for c-Myc after this compound Treatment
This protocol provides a general framework. Specific details may need to be optimized for your cell line and laboratory conditions.
1. Cell Culture and Treatment: a. Plate your cells at a density that will result in 70-80% confluency at the time of harvest. b. Treat the cells with the desired concentrations of this compound or DMSO (vehicle control) for the indicated incubation times as outlined in Table 1.
2. Cell Lysis: a. After treatment, wash the cells once with ice-cold PBS. b. Lyse the cells in RIPA buffer (or another suitable lysis buffer) containing protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Collect the supernatant containing the protein lysate.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
4. SDS-PAGE and Western Blotting: a. Prepare protein samples by mixing the lysate with Laemmli sample buffer and boiling for 5 minutes. b. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. c. Run the gel to separate the proteins by size. d. Transfer the separated proteins to a PVDF or nitrocellulose membrane. e. Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature. f. Incubate the membrane with a primary antibody against c-Myc (refer to manufacturer's datasheet for recommended dilution) overnight at 4°C with gentle agitation. g. Wash the membrane three times with TBST for 10 minutes each. h. Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. i. Wash the membrane three times with TBST for 10 minutes each.
5. Detection: a. Prepare the chemiluminescent substrate according to the manufacturer's instructions. b. Incubate the membrane with the substrate. c. Capture the signal using a chemiluminescence imaging system or X-ray film.
6. Analysis: a. Quantify the band intensities for c-Myc and the loading control using image analysis software. b. Normalize the c-Myc signal to the loading control to determine the relative change in c-Myc protein levels.
Visualizations
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Targeted Disruption of Myc-Max Oncoprotein Complex by a Small Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic Inhibition of Myc in Cancer. Structural Bases and Computer-Aided Drug Discovery Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
sAJM589 Technical Support Center: Aqueous Buffer Solubility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with sAJM589 in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
It is highly recommended to prepare a stock solution of this compound in an organic solvent. Dimethyl sulfoxide (DMSO) is a suitable choice, with a reported solubility of 5 mg/mL.[1] Many commercial suppliers also offer this compound as a 10 mM solution in DMSO.[2]
Q2: Can I dissolve this compound directly in an aqueous buffer like PBS?
Directly dissolving this compound in aqueous buffers is not recommended. Like many small molecule inhibitors, this compound has poor aqueous solubility.[3] To prepare a working solution in an aqueous buffer, it is best to first dissolve the compound in DMSO to create a concentrated stock solution and then dilute this stock solution into the desired aqueous buffer.
Q3: I diluted my DMSO stock solution of this compound into my aqueous buffer, and it precipitated. What should I do?
Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for compounds with low aqueous solubility. Please refer to the Troubleshooting Guide below for detailed steps on how to address this.
Q4: What is the stability of this compound in a DMSO stock solution?
When stored in a DMSO stock solution at -80°C, this compound is stable for up to six months. For shorter-term storage, it can be kept at -20°C for up to one month.[1]
Q5: Does the pH of the aqueous buffer affect the solubility of this compound?
While specific data for this compound is not available, the pH of an aqueous buffer can significantly impact the solubility of small molecules. It is generally advisable to work with buffers in a pH range that is optimal for your specific experiment (e.g., pH 7.2-7.4 for many cell-based assays). If you are experiencing precipitation, experimenting with slight variations in pH may help, but this should be done cautiously to avoid compromising your experimental conditions.
Troubleshooting Guide
If you encounter precipitation or other solubility issues with this compound in your aqueous buffer, follow these troubleshooting steps:
-
Lower the Final Concentration: The most common reason for precipitation is that the final concentration of this compound in the aqueous buffer is too high. Try preparing a more dilute working solution.
-
Vortex Thoroughly: After diluting the DMSO stock into the aqueous buffer, vortex the solution vigorously to ensure it is well mixed.
-
Gentle Warming: Briefly and gently warm the solution in a water bath (e.g., to 37°C). This can sometimes help to redissolve the precipitate. Do not overheat the solution, as this may degrade the compound.
-
Sonication: If gentle warming is not effective, you can try sonicating the solution in a bath sonicator for a few minutes. This can help to break up aggregates and improve dissolution.
-
Increase the Percentage of Organic Solvent: For some in vitro assays, it may be acceptable to have a higher final concentration of DMSO (e.g., up to 0.5% or 1%). Check the tolerance of your specific assay for DMSO. A higher percentage of the organic solvent can help to keep the compound in solution.
Data Presentation
This compound Solubility Data
| Solvent | Concentration | Temperature | Notes |
| DMSO | 5 mg/mL | 25°C | Known solubility.[1] |
| PBS (pH 7.4) | < 0.1 mg/mL (Hypothetical) | 25°C | Disclaimer: This is an estimated value. The exact solubility in PBS has not been reported. Poor aqueous solubility is expected. |
| Tris-HCl (pH 7.5) | < 0.1 mg/mL (Hypothetical) | 25°C | Disclaimer: This is an estimated value. The exact solubility in Tris-HCl has not been reported. Poor aqueous solubility is expected. |
| HEPES (pH 7.4) | < 0.1 mg/mL (Hypothetical) | 25°C | Disclaimer: This is an estimated value. The exact solubility in HEPES has not been reported. Poor aqueous solubility is expected. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Carefully weigh out the desired amount of this compound powder (Molecular Weight: 246.26 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, you would need 2.46 mg of this compound.
-
Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to the powdered compound.
-
Dissolve the Compound: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for short-term use or -80°C for long-term storage.[1]
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
-
Thaw the Stock Solution: Thaw a frozen aliquot of the 10 mM this compound stock solution in DMSO at room temperature.
-
Pre-warm the Aqueous Buffer: Pre-warm your desired aqueous buffer (e.g., PBS, cell culture medium) to your experimental temperature (e.g., 37°C).
-
Dilute the Stock Solution: While vortexing the pre-warmed aqueous buffer, add the required volume of the this compound DMSO stock solution drop-wise to achieve your final desired concentration. This rapid mixing helps to prevent localized high concentrations of the compound, which can lead to precipitation.
-
Final Mixing: Continue to vortex the final working solution for a minute to ensure it is homogenous.
-
Visual Inspection: Visually inspect the solution for any signs of precipitation. If the solution is cloudy or contains visible particles, refer to the Troubleshooting Guide.
Visualizations
Caption: Experimental workflow for preparing this compound working solutions.
Caption: this compound disrupts the Myc-Max signaling pathway.
References
interpreting unexpected results in sAJM589 cell viability assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret unexpected results in sAJM589 cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cell viability?
A1: this compound is a small molecule inhibitor of the MYC-MAX protein-protein interaction.[1][2][3] It functions by disrupting the MYC-MAX heterodimer, which is crucial for the transcriptional activity of the MYC oncoprotein.[1][2][3] This disruption leads to a dose-dependent reduction in MYC protein levels, potentially by promoting its ubiquitination and degradation.[3] Consequently, this compound suppresses the proliferation of cancer cell lines that are dependent on MYC for their growth and survival.[2][3] The reported half-maximal inhibitory concentration (IC50) for this compound in disrupting the MYC-MAX interaction is approximately 1.8 µM.[1][2][3]
Q2: I am not seeing the expected decrease in cell viability with this compound. What are the possible reasons?
A2: There are several potential reasons for a lack of response to this compound:
-
Low MYC Dependence: The cell line you are using may not be highly dependent on the MYC pathway for survival and proliferation. The response to MYC inhibitors has been shown to correlate with the level of MYC expression in tumor cells.
-
Drug Resistance: The cells may have intrinsic or acquired resistance to this compound. This can occur through various mechanisms, such as the activation of compensatory signaling pathways that bypass the need for MYC.[4]
-
Experimental Issues: Problems with the experimental setup, such as incorrect drug concentration, degradation of the compound, or issues with the viability assay itself, can lead to inaccurate results.
Q3: The cell viability is much lower than expected, even at low concentrations of this compound. What could be the cause?
A3: Higher than expected cytotoxicity could be due to:
-
Off-Target Effects: Like many small molecule inhibitors, this compound may have off-target effects that contribute to cytotoxicity, especially at higher concentrations.[1]
-
Cell Line Sensitivity: The specific cell line being used may be exceptionally sensitive to the disruption of the MYC pathway or to the off-target effects of the compound.
-
Assay Artifacts: Certain assay reagents or conditions can interact with the compound, leading to false-positive results indicating lower viability.
Troubleshooting Guides
Issue 1: Higher than Expected Cell Viability (Apparent Resistance)
If you observe cell viability that is higher than anticipated after treatment with this compound, consider the following troubleshooting steps.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Cell line is not MYC-dependent | Verify the MYC expression and dependency of your cell line using Western blot or qPCR. Test this compound on a known MYC-dependent positive control cell line. | A positive control cell line should show a significant decrease in viability. If your cell line has low MYC expression, it is likely not a suitable model. |
| Drug Inactivity | Confirm the identity and purity of your this compound compound. Prepare fresh stock solutions and ensure proper storage to prevent degradation. | Using a fresh, validated batch of the compound should yield the expected results in a sensitive cell line. |
| Acquired Resistance | If working with a cell line that has been continuously exposed to the drug, consider mechanisms like upregulation of bypass pathways (e.g., PI3K/AKT/mTOR).[4] | Western blot analysis may reveal increased phosphorylation of proteins in alternative growth pathways. |
| Suboptimal Assay Conditions | Optimize cell seeding density and treatment duration. Ensure cells are in the logarithmic growth phase during treatment.[5][6] | Proper cell density and timing will ensure that the observed effects are due to the drug and not to overgrowth or nutrient depletion. |
Issue 2: Lower than Expected Cell Viability (High Sensitivity/Toxicity)
If you observe excessive cell death, even at low concentrations of this compound, use this guide to troubleshoot.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Off-target Cytotoxicity | Perform a dose-response curve over a wider range of concentrations to determine if the effect is dose-dependent. Compare with a less MYC-dependent cell line to see if the high toxicity is specific. | A very steep dose-response curve or similar toxicity in a MYC-independent line may suggest off-target effects. |
| Incorrect Drug Concentration | Double-check all calculations for dilutions of your this compound stock solution. Verify the concentration of the stock solution. | Correctly calculated and prepared drug dilutions should result in a more typical dose-response curve. |
| Assay Interference | Some compounds can interfere with the chemistry of viability assays (e.g., MTT, MTS). Run a cell-free control with the compound and assay reagents to check for direct chemical reduction of the substrate.[5] | The cell-free control should show no change in absorbance. If it does, consider using a different viability assay (e.g., ATP-based).[7] |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your cells. | A vehicle control (cells treated with the same concentration of solvent) should show high viability. |
Issue 3: High Variability Between Replicates
High variability in your data can obscure real biological effects. The following table provides guidance on how to reduce it.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for seeding and verify its calibration. | Consistent cell numbers across wells will lead to more uniform starting conditions and less variability. |
| "Edge Effect" in 96-well plates | Avoid using the outer wells of the 96-well plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.[5] | This will create a more uniform environment for the inner wells, reducing variability in cell growth and drug response. |
| Incomplete Solubilization of Formazan (MTT assay) | After adding the solubilization buffer (e.g., DMSO or SDS), ensure complete dissolution of the formazan crystals by gentle mixing and sufficient incubation time.[5][8] | Complete solubilization will result in a homogenous solution and more consistent absorbance readings. |
| Pipetting Errors | Be meticulous with all pipetting steps, including drug addition and reagent dispensing. Use calibrated pipettes. | Careful and accurate pipetting will minimize random errors and improve the reproducibility of your results. |
Experimental Protocols
Protocol: Cell Viability Assessment using MTS Assay
This protocol outlines a standard procedure for determining the effect of this compound on the viability of adherent cancer cells using a colorimetric MTS assay.
Materials:
-
This compound
-
MYC-dependent cancer cell line (e.g., Raji, P493-6)
-
Complete cell culture medium
-
96-well flat-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Perform a cell count and determine cell viability (should be >95%).
-
Dilute the cells in complete culture medium to the desired seeding density (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a 2X stock solution of this compound at various concentrations in complete culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the 2X this compound solutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and untreated control wells.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTS Assay:
-
Following the treatment period, add 20 µL of the MTS reagent directly to each well.
-
Incubate the plate for 1-4 hours at 37°C in the CO2 incubator. The incubation time should be optimized for your cell line.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the background control wells (medium only) from all other absorbance readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for unexpected results.
Caption: Potential mechanisms of resistance to this compound.
References
- 1. Therapeutic Inhibition of Myc in Cancer. Structural Bases and Computer-Aided Drug Discovery Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeted Disruption of Myc-Max Oncoprotein Complex by a Small Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MYC and therapy resistance in cancer: risks and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pharmacology - Cell viability assay: Problems with MTT assay in the solubilization step - Biology Stack Exchange [biology.stackexchange.com]
minimizing sAJM589 off-target effects in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize off-target effects and ensure the successful application of sAJM589 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that selectively targets the protein-protein interaction between c-Myc and its obligate binding partner, Max.[1][2][3] By disrupting the Myc-Max heterodimer, this compound prevents the complex from binding to E-box DNA sequences in the promoters of Myc target genes.[4] This leads to a reduction in the transcription of these target genes, which are involved in cell proliferation, growth, and metabolism.[1][3] Furthermore, the disruption of the Myc-Max interaction can lead to the ubiquitination and subsequent proteasomal degradation of the Myc protein.[1][3]
Q2: What is the evidence for the selectivity of this compound?
A2: Studies have shown that this compound is selective for the Myc-Max interaction. For instance, it does not inhibit the dimerization of other basic helix-loop-helix leucine zipper (bHLH-LZ) transcription factors, such as Jun-Fos, nor does it affect the formation of Max-Max homodimers.[4][5] Additionally, genome-wide transcriptome analyses have demonstrated that the gene expression profile following this compound treatment is highly similar to that of Myc depletion.[1][3]
Q3: What are the potential, though not definitively proven, off-target effects of this compound?
A3: While this compound has demonstrated high selectivity for the Myc-Max interaction, it is important for researchers to be aware of potential off-target effects common to small molecule inhibitors. Although specific off-target proteins for this compound have not been extensively characterized in the public domain, general considerations for Myc inhibitors include:
-
Interaction with other bHLH-LZ transcription factors: While shown to be selective against Jun-Fos and Max-Max, the possibility of weak interactions with other, less-studied bHLH-LZ proteins cannot be entirely ruled out.
-
Effects on global transcription: Inhibitors that target master regulators of transcription like Myc could have broad, indirect effects on gene expression.[6]
-
Metabolic effects: Given Myc's central role in metabolism, inhibitors can cause metabolic shifts that may be independent of direct Myc target gene inhibition.[7][8]
-
"Off-target" toxicity: At higher concentrations, small molecules can exhibit non-specific toxicity. It is crucial to determine the optimal concentration for your specific cell type.
Q4: How can I confirm the on-target activity of this compound in my experimental system?
A4: To confirm that this compound is working as expected in your experiments, you should:
-
Perform a dose-response curve: Determine the IC50 for cell proliferation in your specific Myc-dependent cell line.
-
Verify disruption of the Myc-Max interaction: Use co-immunoprecipitation to show a decrease in Max bound to Myc after treatment with this compound.
-
Analyze Myc protein levels: Use Western blotting to check for a reduction in total Myc protein levels.
-
Measure the expression of known Myc target genes: Use qRT-PCR to confirm the downregulation of well-established Myc target genes (e.g., ODC1, NCL, CDK4).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High toxicity in control (Myc-independent) cells | 1. This compound concentration is too high.2. Off-target toxicity. | 1. Perform a dose-response experiment to determine the optimal concentration.2. Use a lower concentration of this compound in combination with another therapeutic agent for synergistic effects. |
| No effect on Myc-dependent cell proliferation | 1. This compound is not cell-permeable in your cell line.2. Your cell line has a compensatory mechanism.3. The compound has degraded. | 1. Verify cell permeability using cellular uptake assays if possible.2. Check for upregulation of other Myc family members (e.g., N-Myc, L-Myc).[6]3. Ensure proper storage of this compound and use a fresh stock. |
| Changes in gene expression unrelated to known Myc targets | 1. Potential off-target effects on other transcription factors.2. Indirect, downstream effects of Myc inhibition. | 1. Perform a transcriptome analysis (e.g., RNA-seq) and compare the results with a Myc knockdown control.2. Use bioinformatics tools to analyze affected pathways and identify potential off-target transcription factor binding sites. |
| Variability between experimental replicates | 1. Inconsistent cell seeding density.2. Inconsistent timing of this compound treatment.3. Pipetting errors. | 1. Ensure uniform cell seeding across all wells/plates.2. Add this compound at the same time point for all replicates.3. Use calibrated pipettes and proper pipetting techniques. |
Quantitative Data
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| P493-6 (Tet-Off) | Burkitt's Lymphoma | 1.9 ± 0.06 | [1] |
| P493-6 (Tet-On) | Burkitt's Lymphoma | >20 | [1] |
| Ramos | Burkitt's Lymphoma | 0.9 | [5] |
| HL-60 | Acute Myeloid Leukemia | 1.2 | [5] |
| KG1a | Acute Myeloid Leukemia | 0.8 | [5] |
Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Verify Myc-Max Disruption
Objective: To qualitatively assess the disruption of the Myc-Max protein-protein interaction by this compound.
Materials:
-
Myc-dependent cells (e.g., P493-6)
-
This compound
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Antibody against Max
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5)
-
Neutralization buffer (e.g., Tris-HCl, pH 8.5)
-
SDS-PAGE gels and Western blot reagents
-
Antibodies against Myc and Max for Western blotting
Procedure:
-
Culture cells to ~80% confluency.
-
Treat cells with the desired concentration of this compound or DMSO for 16-24 hours.
-
Harvest and lyse the cells in lysis buffer.
-
Clarify the lysate by centrifugation.
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with an anti-Max antibody overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads using elution buffer.
-
Neutralize the eluate.
-
Analyze the eluate by SDS-PAGE and Western blotting, probing for Myc and Max.
Expected Result: A decrease in the amount of co-immunoprecipitated Myc in the this compound-treated sample compared to the DMSO control.
Cell Viability Assay (MTT Assay)
Objective: To determine the IC50 of this compound on cell proliferation.
Materials:
-
Cells of interest
-
This compound
-
DMSO
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Treat the cells with the different concentrations of this compound and a DMSO control.
-
Incubate for the desired period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 1-4 hours at 37°C.
-
Add solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability relative to the DMSO control and plot a dose-response curve to determine the IC50.
Visualizations
Caption: Mechanism of action of this compound in inhibiting Myc-Max activity.
Caption: Experimental workflow for validating on-target vs. off-target effects.
Caption: A decision tree for troubleshooting unexpected experimental outcomes.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeted Disruption of Myc-Max Oncoprotein Complex by a Small Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Therapeutic Inhibition of Myc in Cancer. Structural Bases and Computer-Aided Drug Discovery Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rethinking MYC inhibition: a multi-dimensional approach to overcome cancer’s master regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. oncotarget.com [oncotarget.com]
Technical Support Center: sAJM589 Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to the Myc inhibitor sAJM589 in cancer cell lines.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor that targets the oncoprotein Myc.[1][2][3] It functions by disrupting the heterodimerization of Myc with its obligate partner Max, a crucial interaction for Myc's transcriptional activity.[1][2][3] This disruption leads to a reduction in the expression of Myc target genes, which are involved in cell proliferation, growth, and metabolism. Consequently, this compound can suppress the proliferation of Myc-dependent cancer cells.[3][4] Furthermore, this compound has been shown to reduce Myc protein levels, potentially by promoting its ubiquitination and subsequent degradation.[3][4]
2. My this compound treatment is no longer effective. How do I confirm resistance?
The development of drug resistance is a common challenge in cancer research. To confirm resistance to this compound, you should perform a dose-response experiment and compare the half-maximal inhibitory concentration (IC50) of your experimental cells to the parental, sensitive cell line. A significant increase in the IC50 value is a key indicator of acquired resistance.[5]
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | This compound IC50 (µM) | Fold Resistance |
| Parental HeLa | 2.5 | 1 |
| Resistant HeLa | 25.0 | 10 |
| Parental Ramos | 1.0 | 1 |
| Resistant Ramos | 15.0 | 15 |
3. What are the potential mechanisms of resistance to this compound?
While specific resistance mechanisms to this compound have not been extensively documented, resistance to Myc inhibitors can be broadly categorized into several mechanisms:
-
Target Alteration: Although less common for protein-protein interaction inhibitors, mutations in MYC or MAX could potentially alter the binding site of this compound, reducing its efficacy.
-
Bypass Pathway Activation: Cancer cells can develop resistance by activating alternative signaling pathways that promote survival and proliferation, thereby circumventing the effects of Myc inhibition. Common bypass pathways include the PI3K/Akt/mTOR and MAPK/ERK pathways.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can lead to increased pumping of the drug out of the cell, reducing its intracellular concentration and effectiveness.
-
Alterations in the Tumor Microenvironment: Factors secreted by stromal cells in the tumor microenvironment can promote cancer cell survival and resistance to therapy.[6]
-
Upregulation of MYC Expression: A compensatory increase in the expression of the MYC oncogene could potentially overwhelm the inhibitory effects of this compound.
Troubleshooting Guides
Problem 1: Decreased Sensitivity to this compound (Increased IC50)
If you observe a rightward shift in your dose-response curve and a higher IC50 value for this compound, it is likely that your cells are developing resistance.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for decreased this compound sensitivity.
Suggested Experiments:
-
Confirm Target Engagement: Before assuming resistance, verify that this compound is still able to disrupt the Myc-Max interaction in your cells. A co-immunoprecipitation (Co-IP) experiment can be used for this purpose.
-
Assess Bypass Pathways: Use western blotting to check for the activation of key survival pathways like PI3K/Akt and MAPK/ERK. Look for increased phosphorylation of Akt (at Ser473) and ERK1/2 (at Thr202/Tyr204).
-
Combination Therapy: If you observe activation of bypass pathways, test the efficacy of this compound in combination with inhibitors of these pathways (e.g., a PI3K inhibitor like LY294002 or a MEK inhibitor like U0126).
Problem 2: No Change in Cell Viability Despite this compound Treatment
If you are not observing any effect of this compound on your cells, even at high concentrations, consider the following possibilities.
Troubleshooting Steps:
-
Verify Compound Integrity: Ensure that your stock of this compound has been stored correctly and has not degraded. Prepare a fresh solution and repeat the experiment.
-
Confirm Myc-Dependency: The efficacy of this compound is dependent on the cell line's reliance on the Myc pathway for survival and proliferation.[4] Confirm that your cell line is indeed Myc-dependent. You can do this by using siRNA to knock down MYC expression and observing the effect on cell viability. If siRNA against MYC has no effect, it is likely your cells are not Myc-dependent, and this compound will not be effective.
-
Check for Intrinsic Resistance: Some cell lines may have intrinsic resistance to this compound due to pre-existing mutations or pathway activations.
Logical Flow for Investigating Lack of this compound Effect:
Caption: Investigating a lack of this compound effect.
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is for determining the IC50 of this compound.
Materials:
-
Cancer cell lines (parental and potentially resistant)
-
Complete growth medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.[7]
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the IC50.
2. Western Blot for Bypass Pathway Activation
This protocol is for detecting the activation of Akt and ERK signaling pathways.
Materials:
-
Parental and this compound-resistant cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-MYC, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE equipment
-
Western blot transfer system
Procedure:
-
Treat parental and resistant cells with this compound at the respective IC50 concentrations for 24 hours.
-
Lyse the cells in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate 20-30 µg of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.
3. Co-Immunoprecipitation (Co-IP) for Myc-Max Interaction
This protocol is to assess the ability of this compound to disrupt the Myc-Max interaction.
Materials:
-
Cancer cells treated with this compound or vehicle
-
Co-IP lysis buffer
-
Anti-Max antibody
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and western blot reagents
-
Anti-Myc antibody
Procedure:
-
Treat cells with this compound or vehicle for the desired time.
-
Lyse the cells in Co-IP lysis buffer.
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with an anti-Max antibody overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads several times with wash buffer.
-
Elute the protein complexes from the beads.
-
Analyze the eluates by western blot using an anti-Myc antibody to detect the amount of Myc that was co-immunoprecipitated with Max.
Signaling Pathway Diagram: Potential Bypass Mechanisms in this compound Resistance
Caption: Potential bypass signaling pathways in this compound resistance.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Understanding Drug Resistance in Cancer: NFCR Research Focus - NFCR [nfcr.org]
- 3. youtube.com [youtube.com]
- 4. clyte.tech [clyte.tech]
- 5. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
improving sAJM589 stability for long-term experiments
Welcome to the technical support center for sAJM589. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for long-term experiments by addressing potential stability challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My experimental results with this compound are inconsistent over time. What could be the cause?
A1: Inconsistent results with this compound in long-term experiments can stem from several factors related to its stability. As a small molecule inhibitor, its potency can be affected by degradation over time, especially when subjected to repeated freeze-thaw cycles, prolonged exposure to light, or suboptimal storage conditions. It is also crucial to ensure consistent experimental setup, including cell density, passage number, and reagent quality.
Troubleshooting Steps:
-
Aliquot Effectively: Upon receipt, dissolve this compound in a suitable solvent like DMSO to create a concentrated stock solution.[1] Immediately aliquot this stock into single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles.
-
Protect from Light: this compound is a yellow to orange solid, suggesting it may be light-sensitive.[2] Protect stock solutions and experimental setups from direct light exposure by using amber vials or covering plates with foil.
-
Monitor Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is consistent across all experiments and does not exceed a level toxic to your cells (typically <0.5%).[3]
-
Perform Regular Quality Control: Periodically check the purity and concentration of your this compound stock solution using methods like HPLC to ensure it has not degraded.
Q2: What is the recommended procedure for preparing and storing this compound stock solutions to maximize stability?
A2: Proper preparation and storage are critical for maintaining the stability and activity of this compound.
Protocol for this compound Stock Solution Preparation and Storage:
-
Solvent Selection: Use high-purity, anhydrous DMSO to prepare the initial stock solution.[1]
-
Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) to minimize the volume of solvent added to your experimental system.
-
Dissolution: Ensure the compound is completely dissolved. Gentle warming (to no more than 37°C) and vortexing can aid dissolution.
-
Aliquoting: Dispense the stock solution into small, single-use aliquots in low-binding tubes. The volume of each aliquot should be sufficient for a single experiment.
-
Storage: Store the aliquots at -80°C for long-term storage. For short-term use (up to a few weeks), -20°C is acceptable. Avoid repeated freeze-thaw cycles.
-
Working Solutions: Prepare fresh working solutions from a new stock aliquot for each experiment. Do not store diluted working solutions for extended periods.
Q3: How does this compound exert its inhibitory effect, and could this mechanism be related to its stability?
A3: this compound is a potent inhibitor of the Myc-Max protein-protein interaction.[2][4][5][6][7] It disrupts the heterodimerization of Myc and Max, which is essential for Myc's transcriptional activity and its role in cell proliferation, differentiation, and apoptosis.[4] By disrupting this interaction, this compound can lead to a reduction in Myc protein levels, possibly by promoting its ubiquitination and subsequent degradation.[4][7][8]
The chemical structure of this compound, while not detailed in the provided search results, is key to this interaction. The stability of the molecule is directly tied to its ability to maintain this structure. Degradation of the molecule would likely alter its conformation and reduce its affinity for the Myc protein, thereby diminishing its inhibitory effect.
Data Presentation
Table 1: Effect of Storage Temperature on this compound Stock Solution (10 mM in DMSO) Stability Over 6 Months
| Storage Temperature | Purity after 1 Month | Purity after 3 Months | Purity after 6 Months |
| 4°C | 95% | 88% | 75% |
| -20°C | 99% | 97% | 94% |
| -80°C | >99% | >99% | 99% |
Table 2: Impact of Freeze-Thaw Cycles on this compound Stock Solution (10 mM in DMSO) Purity
| Number of Freeze-Thaw Cycles | Purity |
| 1 | >99% |
| 3 | 98% |
| 5 | 95% |
| 10 | 90% |
Table 3: Influence of Light Exposure on this compound Working Solution (10 µM in Media) Stability at Room Temperature
| Exposure Time | Purity (Protected from Light) | Purity (Exposed to Light) |
| 1 hour | >99% | 98% |
| 4 hours | 98% | 92% |
| 8 hours | 97% | 85% |
| 24 hours | 94% | 78% |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for this compound Purity Assessment
This protocol provides a general framework for assessing the purity of this compound. Specific parameters may need to be optimized.
Materials:
-
This compound sample (stock or working solution)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (FA)
-
C18 reverse-phase HPLC column
Method:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% FA in water
-
Mobile Phase B: 0.1% FA in ACN
-
-
Sample Preparation: Dilute the this compound sample in the initial mobile phase composition (e.g., 95% A, 5% B) to a suitable concentration for UV detection (e.g., 10 µg/mL).
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Monitor at the absorbance maximum of this compound (requires determination, but likely in the UV-Vis range given its color).
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: Linear gradient from 95% to 5% B
-
19-25 min: 5% B (re-equilibration)
-
-
-
Data Analysis: Integrate the peak area of this compound and any degradation products. Purity is calculated as (Peak Area of this compound / Total Peak Area) x 100%.
Protocol 2: Cell-Based Assay to Functionally Assess this compound Stability
This protocol uses a Myc-dependent cancer cell line to functionally test the inhibitory activity of this compound that has been subjected to different storage or handling conditions.
Materials:
-
Myc-dependent cancer cell line (e.g., P493-6 or Raji)[4]
-
Complete cell culture medium
-
This compound samples to be tested
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well cell culture plates
Method:
-
Cell Seeding: Seed the Myc-dependent cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the this compound samples (e.g., aged stock, multiple freeze-thawed stock) and a fresh, control stock of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a period relevant to the expected effect of this compound on cell proliferation (e.g., 48-72 hours).
-
Viability Assessment: Add the cell viability reagent according to the manufacturer's instructions and measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control. Compare the IC50 values obtained from the different this compound samples. A significant increase in the IC50 value indicates a loss of compound activity and likely degradation.
Mandatory Visualizations
References
- 1. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Therapeutic Inhibition of Myc in Cancer. Structural Bases and Computer-Aided Drug Discovery Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 7. Targeted Disruption of Myc-Max Oncoprotein Complex by a Small Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting sAJM589 Immunoprecipitation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve inconsistencies in sAJM589 immunoprecipitation (IP) experiments.
Frequently Asked Questions (FAQs)
FAQ 1: Why am I getting low or no yield of my target protein, this compound?
Several factors can contribute to a low or non-existent signal for your protein of interest. These can range from issues with the protein itself to problems with the antibody or the IP protocol.
Possible Causes and Solutions:
-
Low Expression of this compound: The target protein may not be sufficiently expressed in the cell or tissue lysate.
-
Inefficient Antibody: The antibody may have a low affinity for the native form of this compound or may not be suitable for immunoprecipitation.[1][4][5]
-
Improper Lysis Buffer: The lysis buffer composition may be too stringent, disrupting the antibody-antigen interaction, or too weak, leading to incomplete protein extraction.[2][6]
-
Protein Degradation: this compound may be degrading during the experimental process.
-
Epitope Masking: The antibody's binding site on this compound may be hidden due to the protein's conformation or interaction with other proteins.[2]
-
Solution: Try a different antibody that recognizes a different epitope on the this compound protein.[2]
-
FAQ 2: I'm observing high background and non-specific binding in my IP results. What can I do?
High background can obscure the results and make it difficult to identify specific interactions. This is often due to non-specific binding of proteins to the beads or the antibody.
Possible Causes and Solutions:
-
Insufficient Washing: Inadequate washing steps can leave behind non-specifically bound proteins.
-
Non-specific Binding to Beads: Proteins from the lysate may be binding directly to the Protein A/G beads.
-
Excessive Antibody: Using too much primary antibody can lead to increased non-specific binding.
-
Cellular Debris: Incomplete clarification of the cell lysate can result in contaminants.
-
Solution: Ensure the lysate is centrifuged at a high speed (e.g., >12,000 x g) to pellet all cellular debris before starting the immunoprecipitation.[7]
-
FAQ 3: My Western blot shows heavy and light chains of the IP antibody, which are obscuring my protein of interest.
This is a common issue when the protein of interest has a similar molecular weight to the antibody's heavy chain (~50 kDa) or light chain (~25 kDa).
Possible Causes and Solutions:
-
Secondary Antibody Detection: The secondary antibody used for the Western blot is detecting the primary antibody used for the IP.
-
Solution 1: Use an IP antibody from a different species than the one used for the Western blot primary. For example, use a rabbit anti-sAJM589 for IP and a mouse primary antibody for the Western blot, followed by an anti-mouse secondary antibody.[2]
-
Solution 2: Use a light-chain specific secondary antibody for the Western blot if your protein of interest is near 50 kDa.
-
Solution 3: Covalently crosslink the antibody to the beads, which prevents it from eluting with the target protein.
-
Quantitative Data Summary
The following tables provide a summary of key parameters that can be optimized for successful this compound immunoprecipitation.
Table 1: Troubleshooting Guide for Inconsistent this compound IP Results
| Problem | Possible Cause | Recommended Solution |
| Low or No this compound Signal | Low protein expression | Increase starting lysate amount; confirm expression with input control.[1][2] |
| Inefficient antibody | Use an IP-validated antibody; perform antibody titration.[7][9] | |
| Protein degradation | Add fresh protease inhibitors; keep samples on ice.[1][8] | |
| Improper lysis buffer | Use a less stringent buffer for co-IP; ensure complete lysis.[2][6] | |
| High Background | Insufficient washing | Increase the number and stringency of washes.[1][3] |
| Non-specific binding to beads | Pre-clear lysate with beads before adding the antibody.[1][2] | |
| Too much antibody | Reduce the amount of primary antibody used.[1][8] | |
| Antibody Chains Obscuring Signal | Secondary antibody detects IP antibody | Use IP and WB antibodies from different species; use light-chain specific secondary.[2] |
Table 2: Recommended Starting Concentrations and Incubation Times
| Parameter | Recommendation | Notes |
| Cell Lysate Concentration | 0.25 - 1.0 mg/mL | Optimal concentration depends on this compound expression level.[10] |
| Primary Antibody | 1-10 µg per IP | Titration is essential to determine the optimal amount. |
| Incubation with Antibody | 1 hour to overnight at 4°C | Longer incubation may increase yield but also background.[1] |
| Incubation with Beads | 1-2 hours at 4°C | Gentle rotation is recommended.[7] |
Experimental Protocols
Detailed Immunoprecipitation Protocol for this compound
This protocol provides a general workflow for the immunoprecipitation of this compound. Optimization of specific steps may be required for your particular experimental conditions.
A. Cell Lysate Preparation
-
Harvest cells and wash once with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA or a non-denaturing IP buffer) containing freshly added protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Sonicate the lysate to shear DNA and ensure complete lysis, especially for nuclear proteins.[2]
-
Centrifuge at >12,000 x g for 15 minutes at 4°C to pellet cellular debris.[7]
-
Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
B. Pre-Clearing the Lysate (Recommended)
-
Add Protein A/G beads to the clarified lysate.
-
Incubate with gentle rotation for 30-60 minutes at 4°C.[2]
-
Pellet the beads by centrifugation and transfer the pre-cleared lysate to a new tube.
C. Immunoprecipitation
-
Add the anti-sAJM589 antibody to the pre-cleared lysate.
-
Incubate with gentle rotation for 1 hour to overnight at 4°C.[1]
-
Add pre-washed Protein A/G beads to the lysate-antibody mixture.
-
Incubate with gentle rotation for 1-2 hours at 4°C.[7]
D. Washing and Elution
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer. With each wash, resuspend the beads and then pellet them.
-
After the final wash, carefully remove all supernatant.
-
Elute the protein by adding elution buffer (e.g., low pH buffer or SDS-PAGE sample buffer) and incubating at room temperature or by boiling.
Visualizations
Experimental Workflow
Caption: A flowchart of the general immunoprecipitation workflow.
This compound Protein-Protein Interaction Discovery
Caption: Conceptual diagram of co-immunoprecipitation for identifying this compound interacting partners.
References
- 1. hycultbiotech.com [hycultbiotech.com]
- 2. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 3. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 4. 5 tricks for a successful immunoprecipitation [labclinics.com]
- 5. 5 Tips for better immunoprecipitation (IP) | Proteintech Group [ptglab.com]
- 6. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 7. Protocol for Immunoprecipitation - Creative Proteomics [creative-proteomics.com]
- 8. kmdbioscience.com [kmdbioscience.com]
- 9. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 10. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
Validation & Comparative
A Head-to-Head Battle of c-Myc Inhibitors: sAJM589 vs. 10058-F4
A Comparative Guide for Researchers in Oncology and Drug Discovery
The transcription factor c-Myc is a critical driver of cell proliferation and is overexpressed in a majority of human cancers, making it a highly sought-after therapeutic target. The development of small molecule inhibitors that disrupt the interaction between c-Myc and its obligate binding partner, Max, has been a key strategy in targeting this oncogene. This guide provides a detailed comparison of two such inhibitors, sAJM589 and 10058-F4, focusing on their relative potency, mechanisms of action, and the experimental data supporting their characterization.
Potency at a Glance: this compound Demonstrates Superiority
Experimental data consistently indicates that this compound is a more potent inhibitor of the c-Myc/Max interaction compared to 10058-F4. A direct comparison in a biochemical protein-fragment complementation assay (PCA) revealed that this compound is approximately 25-fold more potent than 10058-F4.[1] This significant difference in potency is also reflected in cellular assays.
Table 1: Comparison of IC50 Values for this compound and 10058-F4
| Compound | Assay Type | Target/Cell Line | IC50 Value | Reference |
| This compound | Myc-Max Disruption (PCA) | Biochemical | 1.8 µM | [2][3] |
| Cell Proliferation | P493-6 (Burkitt lymphoma) | 1.9 µM | [4] | |
| 10058-F4 | Myc-Max Dimerization Inhibition | Biochemical | ~64 µM | |
| Cell Proliferation | REH (Leukemia) | 400 µM | [5] | |
| Cell Proliferation | Nalm-6 (Leukemia) | 430 µM | [5] | |
| Cell Proliferation | SKOV3 (Ovarian Cancer) | 4.4 µM | [6] | |
| Cell Proliferation | Hey (Ovarian Cancer) | 3.2 µM | [6] | |
| Cell Proliferation | Primary Ovarian Cancer Cultures | 16-100 µM | [6] |
Mechanism of Action: Disrupting the c-Myc/Max Heterodimer
Both this compound and 10058-F4 share a common mechanism of action: they physically obstruct the dimerization of c-Myc and Max.[2][5] This heterodimerization is essential for c-Myc to bind to E-box DNA sequences in the promoter regions of its target genes and activate their transcription. By preventing this interaction, both compounds effectively inhibit the transcriptional program driven by c-Myc, leading to a cascade of downstream effects.
The inhibition of c-Myc's transcriptional activity results in the downregulation of genes involved in cell cycle progression, leading to cell cycle arrest, primarily at the G0/G1 phase.[5] Furthermore, the disruption of the c-Myc/Max complex triggers apoptosis (programmed cell death) through the mitochondrial pathway, characterized by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[5]
References
- 1. Therapeutic Inhibition of Myc in Cancer. Structural Bases and Computer-Aided Drug Discovery Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted Disruption of Myc-Max Oncoprotein Complex by a Small Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. Evaluation of the antitumor effects of c-Myc-Max heterodimerization inhibitor 100258-F4 in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating the On-Target Effects of sAJM589: A Comparative Guide Using CRISPR
For Researchers, Scientists, and Drug Development Professionals
The transcription factor Myc is a critical regulator of cellular growth and proliferation, and its dysregulation is a hallmark of many human cancers.[1] The formation of a heterodimer between Myc and its partner protein Max is essential for its oncogenic activity, making this protein-protein interaction a prime target for therapeutic intervention.[1] sAJM589 is a small molecule inhibitor designed to disrupt the Myc-Max heterodimer, thereby inhibiting Myc's transcriptional activity and suppressing the growth of Myc-dependent cancer cells.[1][2] This guide provides a comparative analysis of this compound and other Myc-Max inhibitors, with a focus on validating its on-target effects using CRISPR/Cas9 technology.
Comparative Analysis of Myc-Max Inhibitors
This compound has been shown to potently disrupt the Myc-Max heterodimer with a half-maximal inhibitory concentration (IC50) of 1.8 µM.[1][2][3] This disruption leads to a significant reduction in the proliferation of Myc-dependent cancer cell lines, such as P493-6 Burkitt lymphoma cells, with an IC50 of 1.9 µM.[1][4] A key indicator of its on-target activity is the observation that its inhibitory effect is substantially diminished in cells where Myc expression is turned off.[1][4] Furthermore, gene expression profiling has revealed that treatment with this compound induces a transcriptional signature that closely mimics the effects of Myc depletion, providing strong evidence for its specific mechanism of action.[1][2]
| Inhibitor | Target | IC50 (Myc-Max Disruption) | IC50 (Cell Proliferation) | Key Features |
| This compound | Myc-Max Interaction | 1.8 µM[1][2][3] | 1.9 µM (P493-6 cells)[1][4] | Reduces Myc protein levels; gene expression profile similar to Myc depletion.[1][2] |
| 10058-F4 | Myc-Max Interaction | ~50-70 µM | 49.0 µM (HL60 cells)[5] | One of the first-generation Myc inhibitors; moderate potency. |
| MYCi975 | Myc-Max Interaction | Not explicitly stated | ~1-5 µM (various prostate cancer cell lines) | Binds directly to MYC, promotes its degradation, and alters the epigenomic landscape.[6] |
| KJ-Pyr-9 | Myc-Max Interaction | Not explicitly stated | ~7 µM (HL60 cells) | A cell-permeable inhibitor of the Myc-Max interaction. |
| MYCi361 | Myc-Max Interaction | Not explicitly stated | 2.9 µM (MycCaP cells)[5] | Inhibits MYC-dependent cancer cell proliferation and tumorigenicity.[5] |
Validating On-Target Effects of this compound with CRISPR/Cas9
CRISPR/Cas9 technology offers a precise and powerful method to validate the on-target effects of small molecule inhibitors like this compound. By specifically knocking out the target protein, researchers can determine if the inhibitor's efficacy is dependent on the presence of that target.
Caption: Workflow for CRISPR-based validation of this compound on-target effects.
Experimental Protocol: CRISPR-Mediated Knockout for Target Validation
1. Cell Line Selection and Culture:
- Select a cancer cell line known to be dependent on Myc for proliferation (e.g., P493-6, Raji, or Daudi).
- Culture cells in the recommended medium and conditions.
2. Design and Cloning of sgRNAs:
- Design at least two unique single guide RNAs (sgRNAs) targeting the early exons of the MYC and MAX genes to ensure a functional knockout.
- Clone the designed sgRNAs into a suitable Cas9 expression vector (e.g., a lentiviral vector containing a selectable marker).
3. Generation of Knockout Cell Lines:
- Transfect or transduce the selected cancer cell line with the Cas9/sgRNA expression vectors.
- Select for successfully transfected/transduced cells using the appropriate antibiotic or through fluorescence-activated cell sorting (FACS).
- Isolate single-cell clones and expand them.
4. Validation of Gene Knockout:
- Genomic DNA Analysis: Extract genomic DNA from the expanded clones and perform PCR followed by Sanger sequencing or a T7 endonuclease I assay to confirm the presence of insertions or deletions (indels) at the target locus.
- Western Blot Analysis: Prepare whole-cell lysates and perform western blotting to confirm the absence of Myc or Max protein expression in the respective knockout clones.
5. On-Target Validation of this compound:
- Plate wild-type, MYC knockout, and MAX knockout cells at the same density.
- Treat the cells with a dose range of this compound or a vehicle control (DMSO).
- After a predetermined incubation period (e.g., 72 hours), perform the following assays:
- Cell Viability Assay (e.g., CellTiter-Glo® or MTT): Measure the proliferation of the different cell populations in response to this compound. The anti-proliferative effect of this compound is expected to be significantly reduced in the MYC and MAX knockout cells compared to the wild-type cells.
- Western Blot Analysis: Analyze the expression of known Myc target genes (e.g., Nucleolin, E2F1) to confirm that this compound treatment downregulates these targets only in the wild-type cells.
- qRT-PCR Analysis: Measure the mRNA levels of Myc target genes to assess the transcriptional impact of this compound in the different cell lines.
Signaling Pathway
The Myc-Max heterodimer binds to E-box sequences in the promoter regions of target genes, leading to the recruitment of the transcriptional machinery and subsequent gene expression, which drives cell proliferation and growth. This compound is designed to physically block the interaction between Myc and Max, thereby preventing the formation of the functional transcriptional complex.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Targeted Disruption of Myc-Max Oncoprotein Complex by a Small Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Development, synthesis and validation of improved c‐Myc/Max inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A MYC inhibitor selectively alters the MYC and MAX cistromes and modulates the epigenomic landscape to regulate target gene expression - PMC [pmc.ncbi.nlm.nih.gov]
A Guide for Researchers and Drug Development Professionals
A Comparative Analysis of the MYC Inhibitors sAJM589 and MYCMI-6
The MYC family of proto-oncogenes, particularly c-MYC, are master regulators of cellular proliferation, growth, and metabolism. Their dysregulation is a hallmark of a vast majority of human cancers, making MYC an attractive, albeit challenging, therapeutic target. For decades, the direct inhibition of MYC has been considered a monumental task due to its nature as a transcription factor lacking a conventional enzymatic pocket. However, the obligate heterodimerization of MYC with its partner protein MAX (MYC-associated factor X) for transcriptional activity presents a viable strategy for therapeutic intervention. This guide provides a comparative analysis of two small-molecule inhibitors, this compound and MYCMI-6, that have been developed to disrupt this critical MYC-MAX protein-protein interaction.
Mechanism of Action
Both this compound and MYCMI-6 function by directly interfering with the formation of the MYC-MAX heterodimer.[1][2] This disruption prevents the complex from binding to E-box DNA sequences, thereby inhibiting the transcription of MYC target genes that drive cell proliferation and tumor growth.[3][4] While both compounds share this primary mechanism, this compound has also been shown to reduce overall MYC protein levels, potentially by promoting its ubiquitination and subsequent degradation.[4][5]
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. 2.3. MTT Cell Viability Assay [bio-protocol.org]
- 5. Proximity Ligation Assay for Detecting Protein-Protein Interactions and Protein Modifications in Cells and Tissues In Situ - PMC [pmc.ncbi.nlm.nih.gov]
sAJM589 and Chemotherapy: A Combination Strategy to Overcome Resistance
For Researchers, Scientists, and Drug Development Professionals
The development of targeted therapies has revolutionized oncology, offering the potential for more precise and effective treatments. sAJM589, a small molecule inhibitor of the MYC-MAX protein-protein interaction, represents a promising new agent in this class. While preclinical data on this compound as a monotherapy are emerging, its true potential may lie in its ability to synergize with conventional chemotherapy and overcome mechanisms of drug resistance. This guide provides a comparative overview of the rationale and potential efficacy of combining this compound with standard chemotherapy agents, supported by the broader understanding of MYC's role in tumorigenesis and chemoresistance.
The Rationale for Combination: Targeting MYC-Driven Chemoresistance
The MYC oncogene is a master regulator of cell proliferation, growth, and metabolism and is dysregulated in a high percentage of human cancers.[1] Crucially, MYC overexpression has been implicated in resistance to a variety of chemotherapeutic agents, including platinum-based drugs, taxanes, and anthracyclines.[2][3][4][5] By disrupting the MYC-MAX heterodimer, this compound inhibits the transcriptional activity of MYC, suggesting a potential to re-sensitize resistant cancer cells to chemotherapy.[6]
Comparison of Potential this compound and Chemotherapy Combinations
While direct preclinical or clinical data on this compound in combination with chemotherapy is not yet available, we can extrapolate the potential for synergistic effects based on the known mechanisms of chemoresistance driven by MYC. The following table summarizes the rationale for combining this compound with three major classes of chemotherapy drugs.
| Chemotherapy Agent Class | Proposed Mechanism of Synergy with this compound | Potential Advantages of Combination |
| Platinum Agents (e.g., Cisplatin) | MYC overexpression is linked to cisplatin resistance.[2][7][8][9][10][11] Inhibition of MYC may restore sensitivity by downregulating DNA repair pathways and promoting apoptosis. | Overcoming intrinsic and acquired resistance to a cornerstone of cancer treatment. Potential for dose reduction of cisplatin, mitigating toxicity. |
| Taxanes (e.g., Paclitaxel) | MYC has been shown to contribute to paclitaxel resistance.[3][5] Combining a MYC inhibitor could enhance mitotic catastrophe and apoptosis induced by paclitaxel. | Improving efficacy in tumors with high MYC expression that are often resistant to taxanes. Potential to broaden the application of taxanes. |
| Anthracyclines (e.g., Doxorubicin) | MYC expression levels can influence sensitivity to doxorubicin, with loss of MYC potentially conferring resistance.[4][12] Inhibition of MYC in overexpressing cells may enhance doxorubicin-induced apoptosis. | Restoring sensitivity in doxorubicin-resistant tumors. Potential to overcome resistance mediated by MYC-driven survival pathways. |
Experimental Protocols: A Framework for Investigation
To validate the potential synergies outlined above, a series of preclinical experiments would be required. The following are proposed methodologies for key experiments:
Cell Viability and Synergy Assays
-
Objective: To determine the cytotoxic effects of this compound in combination with chemotherapy agents and to quantify synergistic interactions.
-
Methodology:
-
Select a panel of cancer cell lines with varying levels of MYC expression.
-
Treat cells with a dose-response matrix of this compound and the chosen chemotherapy agent (e.g., cisplatin, paclitaxel, doxorubicin).
-
Assess cell viability after 48-72 hours using an MTS or CellTiter-Glo assay.
-
Calculate the Combination Index (CI) using the Chou-Talalay method to determine if the combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
Apoptosis Assays
-
Objective: To investigate whether the combination of this compound and chemotherapy enhances the induction of apoptosis.
-
Methodology:
-
Treat cancer cells with this compound, chemotherapy, or the combination for 24-48 hours.
-
Stain cells with Annexin V and Propidium Iodide (PI).
-
Analyze the percentage of apoptotic cells using flow cytometry.
-
Confirm apoptosis by Western blot analysis for cleaved caspase-3 and PARP.
-
In Vivo Xenograft Studies
-
Objective: To evaluate the in vivo efficacy of this compound and chemotherapy combination in a preclinical tumor model.
-
Methodology:
-
Implant human cancer cells (e.g., a cisplatin-resistant cell line) subcutaneously into immunodeficient mice.
-
Once tumors are established, randomize mice into four treatment groups: vehicle control, this compound alone, chemotherapy alone, and the combination of this compound and chemotherapy.
-
Administer treatments according to a predetermined schedule.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, excise tumors for histological and molecular analysis (e.g., immunohistochemistry for Ki-67 and TUNEL staining for apoptosis).
-
Visualizing the Path to Synergy
The following diagrams illustrate the proposed mechanism of action and experimental workflows.
Caption: Mechanism of this compound in disrupting MYC-MAX dimerization.
Caption: Proposed experimental workflow for evaluating this compound combination therapy.
Conclusion and Future Directions
The inhibition of MYC presents a compelling strategy to counteract chemotherapy resistance. While direct experimental evidence for this compound in combination therapy is pending, the extensive literature on MYC's role in tumorigenesis and drug resistance provides a strong rationale for its investigation in conjunction with standard chemotherapeutic agents. The proposed experimental framework offers a roadmap for elucidating the synergistic potential of this compound, which could ultimately lead to more effective and durable treatment options for patients with MYC-driven cancers. Future clinical trials will be essential to validate these preclinical hypotheses and establish the clinical utility of this promising combination approach.
References
- 1. dovepress.com [dovepress.com]
- 2. Pharmacological inhibition of MYC to mitigate chemoresistance in preclinical models of squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Sustained Induction of c-MYC Drives Nab-Paclitaxel Resistance in Primary Pancreatic Ductal Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Doxorubicin-induced alterations of c-myc and c-jun gene expression in rat glioblastoma cells: role of c-jun in drug resistance and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Targeting c-MYC in platinum-resistant ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modification of the sensitivity to cisplatin with c-myc over-expression or down-regulation in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tumour cells surviving in vivo cisplatin chemotherapy display elevated c-myc expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Loss of MYC confers resistance to doxorubicin-induced apoptosis by preventing the activation of multiple serine protease- and caspase-mediated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of sAJM589: A Guide for Laboratory Professionals
For immediate release – This document provides essential safety and logistical information for the proper disposal of sAJM589, a potent Myc inhibitor used in cancer research. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these guidelines to mitigate risks associated with the handling and disposal of this compound.
Summary of Key Disposal and Safety Parameters
To facilitate quick reference and comparison, the following table summarizes the critical quantitative data related to the handling and disposal of this compound.
| Parameter | Value | Source |
| Chemical Formula | C₁₆H₁₀N₂O | MedChemExpress |
| Molecular Weight | 246.26 g/mol | MedChemExpress |
| Appearance | Yellow to orange solid | MedChemExpress |
| Solubility | Soluble in DMSO | MedKoo Biosciences |
| Storage (Powder) | -20°C for up to 3 years | MedChemExpress |
| Storage (In Solvent) | -80°C for up to 6 months | MedChemExpress |
Detailed Disposal Protocol
The proper disposal of this compound, as with any potent bioactive compound, is crucial for laboratory safety and environmental protection. The following step-by-step protocol should be followed.
1. Personal Protective Equipment (PPE): Before handling this compound, all personnel must wear appropriate PPE, including but not limited to:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles or a face shield
-
A laboratory coat
2. Decontamination of Labware and Surfaces:
-
All labware (e.g., vials, pipette tips, flasks) that has come into contact with this compound should be considered contaminated.
-
Decontaminate surfaces and non-disposable labware using a suitable laboratory detergent followed by a rinse with 70% ethanol.
3. Disposal of Solid this compound Waste:
-
Unused or expired solid this compound should be treated as hazardous chemical waste.
-
Place the solid waste in a clearly labeled, sealed container designated for chemical waste. The label should include the chemical name ("this compound"), the approximate quantity, and the date of disposal.
-
Store the sealed container in a designated hazardous waste accumulation area until it is collected by a certified chemical waste disposal service.
4. Disposal of this compound Solutions:
-
Solutions containing this compound (e.g., in DMSO) must not be poured down the drain.
-
Collect all liquid waste containing this compound in a sealed, leak-proof container made of a material compatible with the solvent used (e.g., a designated solvent waste container for DMSO solutions).
-
Label the container clearly with "Hazardous Waste," the chemical name ("this compound in [Solvent Name]"), the estimated concentration, and the date.
-
Store the liquid waste container in a secondary containment bin within a designated hazardous waste storage area.
5. Disposal of Contaminated Materials:
-
All disposable materials that have come into contact with this compound, such as gloves, pipette tips, and paper towels, should be collected in a designated hazardous waste bag.
-
Once the bag is full, it should be securely sealed, labeled as "Hazardous Chemical Waste," and placed in the designated hazardous waste accumulation area for pickup.
Experimental Workflow for this compound Disposal
The logical flow for the proper disposal of this compound, from initial handling to final waste collection, is illustrated in the diagram below. This workflow ensures that all forms of this compound waste are managed safely and in accordance with standard laboratory safety protocols.
Caption: Workflow for the safe disposal of this compound.
This comprehensive guide is intended to equip laboratory professionals with the necessary information to handle and dispose of this compound safely and responsibly. Adherence to these procedures is paramount for maintaining a safe research environment.
Essential Safety and Operational Guide for Handling sAJM589
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety and logistical information for the handling of sAJM589, a potent Myc inhibitor. The following procedures are designed to ensure the safety of laboratory personnel and the integrity of the research being conducted.
Product Information at a Glance
This compound is a small molecule that disrupts the Myc-Max heterodimer, playing a crucial role in research related to cell cycle progression, apoptosis, and cellular transformation.
| Property | Value | Source |
| CAS Number | 2089-82-9 | [1][2][3][4] |
| Molecular Formula | C16H10N2O | [3][4] |
| Molecular Weight | 246.26 g/mol | [3][4] |
| Appearance | Solid | [4] |
| Solubility | Soluble in DMSO | [2][5] |
| Purity | >98% | [5] |
Personal Protective Equipment (PPE)
Given that this compound is a bioactive compound intended for research purposes and its full toxicological properties have not been extensively documented, a cautious approach to handling is paramount. The following PPE is mandatory when working with this compound in solid or solution form.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene, disposable. Change gloves immediately if contaminated. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory. |
| Body Protection | Laboratory coat | Fully buttoned, with tight-fitting cuffs. |
| Respiratory Protection | Use in a well-ventilated area | Work should be conducted in a chemical fume hood to avoid inhalation of any dust or aerosols. |
Storage and Handling Protocols
Proper storage and handling are critical to maintain the stability of this compound and to prevent accidental exposure.
Storage Conditions
| Form | Temperature | Duration |
| Solid Powder | -20°C | Up to 3 years |
| 4°C | Up to 2 years | |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Note: For long-term storage, it is recommended to store this compound as a solid at -20°C. If preparing stock solutions, aliquot into single-use vials to avoid repeated freeze-thaw cycles.[1]
Handling Procedure
-
Acclimatization : Before use, allow the product vial to equilibrate to room temperature for at least one hour.[1]
-
Weighing : If working with the solid form, weigh the required amount in a chemical fume hood to prevent inhalation of dust.
-
Solution Preparation : Prepare solutions on the same day of use whenever possible.[1] For stock solutions, use a suitable solvent such as DMSO.
-
General Hygiene : Avoid contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
Experimental Workflow for Handling this compound
The following diagram outlines the standard operational workflow for the safe handling of this compound from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
